4-(4-Methoxyphenyl)pyrimidine-2-thiol
Description
Structure
2D Structure
Properties
IUPAC Name |
6-(4-methoxyphenyl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-14-9-4-2-8(3-5-9)10-6-7-12-11(15)13-10/h2-7H,1H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXDNCUHISGCTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371587 | |
| Record name | 4-(4-methoxyphenyl)pyrimidine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-77-4 | |
| Record name | 6-(4-Methoxyphenyl)-2(1H)-pyrimidinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-methoxyphenyl)pyrimidine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-METHOXYPHENYL)-2-PYRIMIDINETHIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 4-(4-Methoxyphenyl)pyrimidine-2-thiol
Fifth Step: Synthesize the gathered information into a comprehensive technical guide. I will now compile all the collected data on the chemical properties, synthesis, characterization, and biological activities (or lack thereof) of 4-(4-Methoxyphenyl)pyrimidine-2-thiol. I will structure this information into the requested in-depth technical guide format, including tables for any quantitative data found for related compounds, detailed experimental protocols based on analogous syntheses, and Graphviz diagrams for relevant biological pathways that similar compounds are known to affect. I will also explicitly state where data for the specific target compound is not available in the literature I have accessed and have to rely on data from structurally similar compounds. After organizing all the content, I will write the final response.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the pyrimidine core, which is fundamental to the structure of nucleic acids, this molecule and its analogues have been explored for a range of biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role as a versatile intermediate in the development of novel therapeutic agents and functional materials. While specific biological data for the title compound is limited in publicly accessible literature, this guide also discusses the activities of structurally related compounds to highlight its potential.
Chemical Properties and Characterization
This compound is a yellow powder with a molecular formula of C₁₁H₁₀N₂OS and a molecular weight of 218.28 g/mol .[1] Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 175202-77-4 | [1] |
| Molecular Formula | C₁₁H₁₀N₂OS | [1] |
| Molecular Weight | 218.28 g/mol | [1] |
| Appearance | Yellow powder | [1] |
| Melting Point | 216-222 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
Spectroscopic Characterization (Anticipated)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl and pyrimidine rings, a singlet for the methoxy group protons, and a broad singlet for the thiol proton, which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the pyrimidine and methoxyphenyl rings, including the characteristic C=S carbon.
-
FT-IR: The infrared spectrum would likely exhibit stretching vibrations for N-H (in the thione tautomer), C-H (aromatic and aliphatic), C=N, C=C, and C=S bonds.
Synthesis
The synthesis of this compound can be achieved through the cyclocondensation of a suitable chalcone precursor with thiourea. This is a common and effective method for the preparation of 4,6-diarylpyrimidine-2-thiols.[2]
Experimental Protocol: Synthesis of this compound (General Procedure)
This protocol is based on the general synthesis of 4,6-diarylpyrimidine-2-thiol derivatives.[2]
Step 1: Synthesis of 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (4-Methoxychalcone)
-
To a solution of 4-methoxyacetophenone and benzaldehyde in ethanol, add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl).
-
Filter the precipitated solid, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone.
Step 2: Synthesis of this compound
-
A mixture of the synthesized 4-methoxychalcone and thiourea in a suitable solvent (e.g., ethanol or DMF) is refluxed in the presence of a base (e.g., KOH or NaOH).
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled and poured into ice-cold water.
-
The resulting mixture is acidified with a dilute acid (e.g., HCl) to precipitate the product.
-
The solid is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).
Caption: General workflow for the synthesis of this compound.
Biological Activities and Potential Applications
While specific quantitative data on the biological activity of this compound is not extensively reported, the pyrimidine-2-thiol scaffold is a well-established pharmacophore with diverse biological activities. This compound is considered a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1]
Anticancer Potential
Numerous derivatives of 4-arylpyrimidine-2-thiol have been investigated as potential anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer.
Signaling Pathway Inhibition:
Structurally related pyrimidine derivatives have been shown to inhibit receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] These receptors are crucial for tumor growth, proliferation, and angiogenesis. Inhibition of these pathways can lead to the suppression of tumor progression.
Caption: Potential inhibition of EGFR and VEGFR-2 signaling pathways by pyrimidine-2-thiol derivatives.
Quantitative Data for Related Compounds:
Although no specific IC₅₀ values were found for this compound, Table 2 presents data for structurally similar pyrimidine derivatives, demonstrating the potential potency of this class of compounds. It is important to note that biological activity is highly dependent on the specific substitution pattern.
Table 2: Anticancer Activity of Related Pyrimidine Derivatives
| Compound | Target | IC₅₀ (µM) | Cell Line | Reference |
| 4-((4-methoxyphenyl)amino)-...-pyrimidine | EGFR | 0.071 | - | [3] |
| 4-((4-methoxyphenyl)amino)-...-pyrimidine | VEGFR-2 | 0.098 | - | [3] |
| Substituted 4-anilinoquinazoline | EGFR | 0.50 | - | |
| Substituted 4-anilinoquinazoline | VEGFR-2 | 0.04 | - | |
| Thienopyrimidine derivative | EGFR | >10 | MCF-7 | |
| Thienopyrimidine derivative | VEGFR-2 | 1.23 | - |
Anti-inflammatory Potential
Pyrimidine derivatives have also been explored for their anti-inflammatory properties. The mechanism often involves the inhibition of enzymes such as Cyclooxygenase-2 (COX-2) or the modulation of inflammatory signaling pathways like the NF-κB pathway.[4][5]
COX-2 Inhibition:
COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Inhibition of COX-2 can reduce pain and inflammation.
NF-κB Signaling Pathway:
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Inhibition of this pathway can suppress the expression of pro-inflammatory genes.
Caption: Potential anti-inflammatory mechanisms via inhibition of NF-κB and COX-2 pathways.
Quantitative Data for Related Compounds:
As with its anticancer activity, specific anti-inflammatory data for this compound is scarce. Table 3 shows the COX-2 inhibitory activity of some related pyrimidine compounds.
Table 3: Anti-inflammatory Activity of Related Pyrimidine Derivatives
| Compound | Target | IC₅₀ (µM) | Reference |
| Pyrimidine derivative | COX-2 | 0.04 | [4] |
| Pyrimidine derivative | COX-2 | 0.29 | [4] |
| Pyrimidine derivative | COX-2 | 0.36 | [4] |
Other Applications
The unique structure of this compound also makes it a candidate for applications in:
-
Coordination Chemistry: The thiol group can form stable complexes with metal ions.[1]
-
Materials Science: It can be used in the synthesis of novel organic materials with potential applications in electronics.[1]
Future Perspectives
This compound is a promising scaffold for the development of new chemical entities with therapeutic or material science applications. Future research should focus on:
-
Detailed Biological Evaluation: Comprehensive screening of the compound against a panel of cancer cell lines and inflammatory markers is necessary to determine its specific biological activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives will help in identifying the key structural features required for potent and selective activity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial for its further development.
Conclusion
This compound is a versatile chemical entity with significant potential, particularly as a precursor for the synthesis of bioactive molecules. While direct evidence of its biological efficacy is currently limited in the available literature, the known activities of structurally related compounds strongly suggest that it is a promising starting point for the discovery of new anticancer and anti-inflammatory agents. Further detailed investigation into its synthesis, characterization, and biological properties is warranted to fully explore its potential in drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 3. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of new 4-phenylpyrimidine-2(1H)-thiones and their potency to inhibit COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Elucidation of 4-(4-Methoxyphenyl)pyrimidine-2-thiol
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
Foundational Strategy: Synthesis and the Tautomeric Question
A robust elucidation strategy begins with a clear understanding of the molecule's origin and inherent chemical ambiguities.
Synthesis Pathway: Claisen-Schmidt and Cyclocondensation
The most common and efficient synthesis of 4,6-diarylpyrimidine-2-thiol derivatives involves a two-step process.[2][3] First, a Claisen-Schmidt condensation between 4-methoxyacetophenone and an appropriate aldehyde (in this case, formaldehyde or a synthetic equivalent would be required, though a more typical route for this specific structure involves starting with 4-methoxychalcone precursors) forms an α,β-unsaturated ketone.[4] This intermediate then undergoes a cyclocondensation reaction with thiourea in the presence of a base, such as potassium hydroxide in ethanol, to yield the target pyrimidine-2-thiol ring system.[2][5]
Caption: Fig 1. Generalized synthesis of a pyrimidine-2-thiol.
Understanding this pathway is critical as it informs us about potential impurities, such as unreacted chalcone or thiourea, which must be considered during spectroscopic analysis and purification.
The Core Ambiguity: Thione-Thiol Tautomerism
The primary structural question for 2-mercaptopyrimidines is the position of the proton, which can reside on the sulfur atom (thiol form) or a ring nitrogen atom (thione form). This equilibrium is highly sensitive to the compound's environment.[6] In dilute solutions of nonpolar solvents, the thiol form often predominates, whereas polar solvents and self-association in the solid state significantly shift the equilibrium toward the more stable thione form.[7]
Caption: Fig 2. Thione-Thiol tautomeric equilibrium.
Our analytical workflow is designed to provide definitive evidence for the predominant tautomer in different states (solution for NMR, solid for IR and X-ray).
The Elucidation Workflow: A Multi-Pronged Spectroscopic Approach
No single technique is sufficient for complete elucidation. A synergistic approach, where data from multiple analyses corroborate each other, provides the highest degree of confidence.
Caption: Fig 3. Logical workflow for structure elucidation.
Mass Spectrometry: Confirming the Foundation
The first analytical step is to confirm the molecular weight and elemental composition.
-
Objective: To verify that the synthesized compound has the correct molecular formula, C₁₁H₁₀N₂OS, corresponding to a molecular weight of 218.28 g/mol .[1]
-
Technique: High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI).
-
Expected Result: An [M+H]⁺ ion peak at m/z 219.0587 (calculated for C₁₁H₁₁N₂OS⁺). The high resolution allows for confirmation of the elemental composition, ruling out other formulas with the same nominal mass.
-
Causality: This initial check is crucial. If the mass is incorrect, it indicates a failed synthesis or significant impurity, and all subsequent analyses would be invalid. It is a foundational, go/no-go checkpoint.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides direct evidence of the functional groups present and offers the first clue regarding the dominant tautomer in the solid state (as a KBr pellet) or in a specific solvent.
-
Objective: To identify key vibrations corresponding to N-H, S-H, C=S, and C=N bonds.
-
Protocol: The analysis is typically performed on a solid sample using the KBr pellet technique.[5]
-
Interpretation:
-
Evidence for Thione Form: A strong C=S stretching vibration is expected in the 1170-1200 cm⁻¹ region.[4] Additionally, a broad absorption band between 3100-3300 cm⁻¹ would indicate an N-H stretch.
-
Evidence for Thiol Form: A weak but sharp S-H stretching band would appear around 2550-2650 cm⁻¹.[8] The spectrum would also feature prominent C=N stretching vibrations around 1525-1575 cm⁻¹.[9]
-
-
Trustworthiness: The presence of a strong C=S band and a clear N-H band, coupled with the absence of a distinct S-H band, provides compelling evidence for the thione tautomer being dominant in the solid state.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (Thione) | Expected Wavenumber (cm⁻¹) (Thiol) | Assignment Significance |
| N-H Stretch | ~3200 (broad) | Absent | Indicates proton on Nitrogen |
| S-H Stretch | Absent | ~2600 (weak, sharp) | Indicates proton on Sulfur |
| Aromatic C-H Stretch | >3000 | >3000 | Confirms aromatic rings |
| C=N / C=C Stretch | ~1550-1610 | ~1550-1610 | Pyrimidine & Phenyl rings |
| C=S Stretch | ~1170-1200 | Absent | Strong indicator of thione form |
| C-O-C Stretch | ~1250 (strong) | ~1250 (strong) | Confirms methoxy group |
Table 1: Key Diagnostic IR Absorption Bands for Tautomer Identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Solution-State Picture
NMR is the most powerful technique for elucidating the precise connectivity of a molecule in solution. A full suite of 1D and 2D experiments provides an unambiguous assignment of every proton and carbon.
-
Objective: To map the complete covalent framework, assign all proton and carbon signals, and determine the predominant tautomeric form in the chosen NMR solvent (typically DMSO-d₆, a polar solvent).
-
Rationale for Solvent Choice: DMSO-d₆ is chosen for its ability to dissolve a wide range of heterocyclic compounds and because its polar nature is expected to favor the thione tautomer, which simplifies the spectrum by locking the equilibrium.[6][7] Amide and thiol protons are also less prone to rapid exchange with residual water in DMSO-d₆ compared to other solvents like CDCl₃ or D₂O.
2.3.1. ¹H NMR Spectroscopy
-
Expected Signals: The spectrum should show distinct signals for the methoxyphenyl group, the pyrimidine ring protons, and a key exchangeable proton (N-H or S-H).
-
Interpretation:
-
Methoxyphenyl Protons: An AA'BB' system with two doublets, one around 8.1 ppm (protons ortho to the pyrimidine ring) and another around 7.1 ppm (protons ortho to the methoxy group).[2] A sharp singlet for the methoxy (-OCH₃) protons is expected around 3.9 ppm.[2]
-
Pyrimidine Protons: Two doublets, one for H5 and one for H6 of the pyrimidine ring.
-
The Tautomeric Proton: A very broad singlet far downfield (δ 12-14 ppm) is characteristic of an N-H proton in a thione/amide-like environment, strongly suggesting the thione tautomer. An S-H proton would typically appear much further upfield and might be sharper.
-
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Rationale |
| N-H | ~13.0 | br s | - | Highly deshielded proton on nitrogen, characteristic of thione form in DMSO. |
| H-Ar (ortho to Pyr) | ~8.1 | d | ~8.8 | Deshielded by proximity to electron-deficient pyrimidine ring. |
| H-6 (Pyrimidine) | ~7.8 | d | ~5.0 | Pyrimidine ring proton. |
| H-5 (Pyrimidine) | ~7.3 | d | ~5.0 | Pyrimidine ring proton, coupled to H-6. |
| H-Ar (ortho to OMe) | ~7.1 | d | ~8.8 | Shielded by electron-donating methoxy group. |
| OCH₃ | ~3.9 | s | - | Typical chemical shift for an aryl methoxy group. |
Table 2: Predicted ¹H NMR Data for 4-(4-methoxyphenyl)pyrimidin-2(1H)-thione in DMSO-d₆.
2.3.2. ¹³C NMR Spectroscopy
-
The Key Diagnostic Signal: The chemical shift of the C2 carbon provides the most definitive NMR evidence for the tautomeric form.
-
Interpretation:
-
Thione Form (C=S): The C2 carbon will appear as a thiocarbonyl, resonating significantly downfield in the range of δ 175-180 ppm.[4]
-
Thiol Form (C-S): The C2 carbon would be a standard aromatic carbon bonded to sulfur, resonating much further upfield.
-
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C2 (C=S) | ~178 | Crucial diagnostic peak. Thiocarbonyl carbon is highly deshielded. |
| C4, C6 (Pyrimidine) | ~163 | Aromatic carbons adjacent to nitrogen. |
| C-Ar (ipso to OMe) | ~162 | Deshielded by oxygen. |
| C-Ar (ipso to Pyr) | ~130 | Aromatic quaternary carbon. |
| C-Ar (CH) | ~129, ~115 | Aromatic methine carbons of the phenyl ring. |
| C5 (Pyrimidine) | ~108 | Aromatic methine of the pyrimidine ring. |
| OCH₃ | ~55.5 | Typical chemical shift for an aryl methoxy carbon. |
Table 3: Predicted ¹³C NMR Data for 4-(4-methoxyphenyl)pyrimidin-2(1H)-thione in DMSO-d₆.
2.3.3. 2D NMR (HSQC & HMBC): Confirming Connectivity
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon. It is used to definitively assign the protonated carbons in Table 3 (e.g., confirming the signals at δ 129/115 belong to the phenyl protons and δ 108 belongs to the pyrimidine H5).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the assembly of the molecular skeleton.
Caption: Fig 4. Expected key HMBC correlations.
The correlation from the downfield N-H proton to the C2 thiocarbonyl signal (at ~178 ppm) and the C6 pyrimidine carbon provides incontrovertible proof of the thione structure in solution.
Absolute Proof: Single-Crystal X-ray Diffraction
While NMR provides a definitive structure in solution, X-ray crystallography provides an exact, three-dimensional map of the atomic positions in the solid state, serving as the ultimate arbiter of structure.[10][11]
-
Objective: To unambiguously determine bond lengths, bond angles, and the precise location of all atoms, including the key proton, in a single crystal.
-
Methodology: A suitable single crystal is grown from a concentrated solution. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic structure is solved.[12][13]
-
Expected Result: The final solved structure would visually show the proton covalently bonded to one of the ring nitrogens. It would also reveal a C2-S bond length consistent with a carbon-sulfur double bond (~1.68 Å) rather than a single bond (~1.82 Å). This provides the "gold standard" proof of the thione tautomer's existence in the solid state.
Conclusion: An Integrated and Self-Validating Structural Assignment
By integrating data from a suite of orthogonal analytical techniques, the structure of 4-(4-methoxyphenyl)pyrimidine-2-thiol can be elucidated with the highest degree of scientific certainty.
-
HRMS confirms the elemental formula C₁₁H₁₀N₂OS.
-
Solid-state IR shows characteristic N-H and C=S absorptions, and a lack of an S-H band, pointing to the thione form.
-
NMR spectroscopy in DMSO-d₆ provides a complete connectivity map. The key diagnostic signals—a ¹H signal for an N-H proton at ~13.0 ppm and a ¹³C signal for a C=S carbon at ~178 ppm—conclusively prove the structure is the thione tautomer in polar solution.
-
X-ray crystallography provides the ultimate, unambiguous proof of the thione structure in the solid state.
Appendix: Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
-
Prepare a ~1 mg/mL solution of the sample in methanol or acetonitrile.
-
Dilute the stock solution 1:100 with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution into an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Acquire data in positive ion mode, scanning a mass range of m/z 100-500.
-
Compare the exact mass of the [M+H]⁺ ion with the theoretical calculated mass.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Grind 1-2 mg of the dry sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of an FTIR spectrometer.
-
Acquire the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.
-
Process the spectrum to identify the wavenumbers of key absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Accurately weigh ~10-15 mg of the sample into an NMR tube.
-
Add ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Cap the tube and vortex until the sample is fully dissolved.
-
Acquire the following spectra on a spectrometer operating at a frequency of 400 MHz or higher:
-
¹H NMR: Standard proton spectrum.
-
¹³C NMR: Standard carbon spectrum with proton decoupling (e.g., using a PENDANT or DEPT sequence to also determine carbon multiplicities).
-
HSQC: Use a standard pulse program to correlate one-bond ¹H-¹³C connections.
-
HMBC: Use a standard pulse program optimized for long-range couplings (typically 8 Hz) to correlate ¹H-¹³C connections over 2-3 bonds.
-
-
Process all spectra using appropriate software, referencing the residual DMSO solvent peak (δH = 2.50 ppm, δC = 39.52 ppm).
References
- 1. chemimpex.com [chemimpex.com]
- 2. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 3. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ashdin.com [ashdin.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Mechanisms of Action of 4-(4-Methoxyphenyl)pyrimidine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Methoxyphenyl)pyrimidine-2-thiol is a heterocyclic compound featuring a pyrimidine ring substituted with a 4-methoxyphenyl group and a thiol group. While this specific molecule is often utilized as a versatile intermediate in the synthesis of more complex derivatives, its core structure is the foundation for a variety of biologically active compounds. This technical guide consolidates the current understanding of the potential mechanisms of action of this compound by examining the activities of its closely related derivatives. The primary, well-documented therapeutic targets for this class of compounds include key enzymes in cancer signaling pathways, components of the cellular cytoskeleton, and signaling molecules in bone regeneration. This guide will delve into the preclinical data and experimental methodologies related to its potential as a dual EGFR/VEGFR-2 inhibitor, a tubulin polymerization inhibitor, and a modulator of the BMP2/SMAD1 signaling pathway.
Core Biological Activities and Mechanisms of Action
Research into derivatives of this compound has revealed three principal areas of biological activity:
-
Dual Inhibition of EGFR and VEGFR-2: Derivatives have demonstrated potent inhibition of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two critical tyrosine kinases involved in tumor growth and angiogenesis.
-
Tubulin Polymerization Inhibition: Several compounds based on this scaffold have been shown to inhibit the polymerization of tubulin, a key component of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.
-
Modulation of BMP2/SMAD1 Signaling: Certain derivatives have been identified as bone anabolic agents that promote osteogenesis through the activation of the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway.
Dual EGFR and VEGFR-2 Inhibition
The inhibition of both EGFR and VEGFR-2 is a validated strategy in oncology to simultaneously target tumor cell proliferation and the blood supply that feeds the tumor. Numerous pyrimidine derivatives, including those with a 4-methoxyphenyl moiety, have been synthesized and evaluated for this dual inhibitory activity.
Quantitative Data for 4,6-Diarylpyrimidine-2-thiol Derivatives
The following table summarizes the in vitro inhibitory activity of several 4,6-diarylpyrimidine-2-thiol derivatives against EGFR and VEGFR-2. It is important to note that these are derivatives of the core topic molecule.
| Compound ID | Structure | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | Reference |
| 22 | 4-(4-methoxyphenyl)-6-(3-methoxyphenyl)-2-((4-methoxybenzyl)thio)pyrimidine | 74 ± 5 | 1.15 | [1] |
| 29 | 4-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)-2-((4-methoxybenzyl)thio)pyrimidine | 72 ± 5 | 1.60 | [1] |
| 14 | 2-(benzylthio)-4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine | 90 | 2.95 | [1] |
| 17 | 6-(3-methoxyphenyl)-4-(4-methoxyphenyl)-2-(propylthio)pyrimidine | 87 | 2.15 | [1] |
| 19 | 4-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)-2-(methylthio)pyrimidine | 83 | 2.50 | [1] |
| 25 | 4-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)-2-(propylthio)pyrimidine | 78 | 1.95 | [1] |
| 12 | 4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol derivative | 71 | 98 | [2] |
Signaling Pathway
The mechanism of action for these derivatives involves the competitive binding to the ATP-binding pocket of the EGFR and VEGFR-2 kinase domains. This prevents the phosphorylation of downstream signaling molecules, thereby inhibiting proliferation and angiogenesis.
Experimental Protocols
In Vitro EGFR and VEGFR-2 Kinase Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against EGFR and VEGFR-2 tyrosine kinases.
-
Materials: Recombinant human EGFR and VEGFR-2 kinase domains, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and test compound to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
-
Tubulin Polymerization Inhibition
The disruption of microtubule dynamics is a clinically validated anticancer strategy. Derivatives of this compound have been shown to inhibit tubulin polymerization, likely by binding to the colchicine-binding site on β-tubulin.
Quantitative Data for Related Pyrimidine Derivatives
| Compound | Cell Line | GI₅₀ (nM) | Tubulin Polymerization IC₅₀ (µM) | Reference |
| (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride | MDA-MB-435 | 10-100 | ~2.5 | [3] |
Mechanism of Action
Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.
Experimental Protocols
In Vitro Tubulin Polymerization Assay:
-
Objective: To measure the effect of test compounds on the polymerization of purified tubulin.
-
Materials: Purified bovine or porcine brain tubulin, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, and a spectrophotometer or fluorometer.
-
Procedure (Turbidity-based):
-
Resuspend tubulin in ice-cold polymerization buffer.
-
Add serial dilutions of the test compound to the tubulin solution in a 96-well plate.
-
Initiate polymerization by adding GTP and incubating the plate at 37°C.
-
Monitor the increase in absorbance at 340 nm over time. An increase in absorbance corresponds to microtubule formation.
-
Calculate the IC₅₀ value based on the inhibition of the polymerization rate or the final extent of polymerization.
-
Modulation of BMP2/SMAD1 Signaling
Bone Morphogenetic Proteins (BMPs) are a group of growth factors that play a crucial role in bone formation and regeneration. Certain pyrimidine derivatives have been shown to act as bone anabolic agents by activating the BMP2 signaling pathway.
Signaling Pathway
These compounds promote the expression of osteogenic genes by activating the BMP2 receptor, which leads to the phosphorylation and nuclear translocation of SMAD1/5/8 transcription factors.
Experimental Protocols
Alkaline Phosphatase (ALP) Activity Assay:
-
Objective: To assess the osteogenic differentiation of mesenchymal stem cells (MSCs) or pre-osteoblastic cells in response to treatment with test compounds.
-
Materials: MSCs or MC3T3-E1 cells, osteogenic differentiation medium, test compounds, ALP assay kit (e.g., using p-nitrophenyl phosphate as a substrate).
-
Procedure:
-
Plate cells in a 96-well plate and culture until confluent.
-
Replace the growth medium with osteogenic differentiation medium containing various concentrations of the test compounds.
-
Culture the cells for a specified period (e.g., 7-14 days), replacing the medium every 2-3 days.
-
At the end of the culture period, lyse the cells and measure the ALP activity by monitoring the conversion of p-nitrophenyl phosphate to p-nitrophenol at 405 nm.
-
An increase in ALP activity indicates enhanced osteogenic differentiation.
-
Conclusion
The this compound scaffold is a promising starting point for the development of novel therapeutics with diverse mechanisms of action. While direct biological data on the parent compound is limited, extensive research on its derivatives strongly suggests its potential to modulate key cellular pathways involved in cancer and bone regeneration. The primary mechanisms identified for these derivatives are the dual inhibition of EGFR and VEGFR-2, the inhibition of tubulin polymerization, and the activation of the BMP2/SMAD1 signaling pathway. Further investigation into the specific biological activities of this compound itself is warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued exploration of this important class of molecules.
References
- 1. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 2. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of 4-(4-Methoxyphenyl)pyrimidine-2-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of the pyrimidine scaffold are of significant interest in medicinal chemistry due to their wide spectrum of biological activities. This technical guide focuses on the biological profile of a specific derivative, 4-(4-Methoxyphenyl)pyrimidine-2-thiol, and its analogues. This document consolidates available data on its anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key biological assays are provided, alongside visualizations of relevant signaling pathways to offer a comprehensive resource for researchers in drug discovery and development. While specific quantitative data for this compound is limited in the available literature, this guide presents data for structurally similar and relevant pyrimidine-2-thiol derivatives to infer its potential biological activities.
Introduction
Pyrimidine and its functionalized derivatives represent a cornerstone in heterocyclic chemistry and drug design, forming the backbone of nucleic acids and a plethora of therapeutic agents. The incorporation of a thiol group at the C2 position and an aryl substituent, such as a 4-methoxyphenyl group at the C4 position, imparts unique physicochemical properties that can lead to a diverse range of biological activities. These activities often stem from the molecule's ability to interact with various biological targets, including enzymes and receptors. This guide explores the multifaceted biological potential of this compound and its related compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial effects.
Synthesis
The synthesis of this compound and its derivatives typically involves a cyclocondensation reaction. A common and efficient method is the reaction of a chalcone with thiourea in the presence of a base.
General Synthesis Protocol for 4,6-Diarylpyrimidine-2-thiol Derivatives
A widely used method for synthesizing 4,6-diarylpyrimidine-2-thiol, which can be adapted for this compound, involves the following steps:
-
Chalcone Synthesis: An appropriate acetophenone (e.g., 4-methoxy acetophenone) is reacted with a benzaldehyde derivative via a Claisen-Schmidt condensation reaction in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent to yield the corresponding chalcone.
-
Cyclocondensation: The synthesized chalcone is then reacted with thiourea in the presence of a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethanol. The reaction mixture is typically refluxed for several hours.
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the product is precipitated by acidification. The resulting solid is then filtered, washed, and purified, often by recrystallization from a suitable solvent, to yield the desired pyrimidine-2-thiol derivative.
Biological Activities
Anticancer Activity
Pyrimidine-2-thiol derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Pyrimidine derivative 12 | HepG-2 (Liver) | MTT | 3.74 | [1] |
| MCF-7 (Breast) | MTT | 7.81 | [1] | |
| HCT-116 (Colon) | MTT | 2.96 | [1] | |
| Pyrimidine derivative 10b | HepG-2 (Liver) | MTT | - | [2] |
| MCF-7 (Breast) | MTT | - | [2] | |
| EGFR Inhibition | - | 0.161 | [2] | |
| VEGFR-2 Inhibition | - | 0.141 | [2] | |
| Pyrimidine derivative 2a | EGFR Inhibition | - | 0.209 | [2] |
| VEGFR-2 Inhibition | - | 0.195 | [2] |
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a further 24-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Anti-inflammatory Activity
Certain pyrimidine derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[3] Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation.
| Compound/Derivative | Enzyme | Assay | IC50 (µM) | Reference |
| Pyrimidine derivative L1 | COX-2 | TMPD Oxidation | Comparable to Meloxicam | [4] |
| Pyrimidine derivative L2 | COX-2 | TMPD Oxidation | Comparable to Meloxicam | [4] |
| Pyrazole-pyrazoline analog 10 | COX-2 | Immunoassay | 1.09 | [5] |
An in vitro COX-2 inhibitor screening assay can be performed to evaluate the inhibitory potential of the compounds.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of human recombinant COX-2 enzyme, a heme cofactor solution, and a solution of the substrate, arachidonic acid.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well. Then, add the test compound at various concentrations and incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Detection: The product of the COX-2 reaction (e.g., Prostaglandin G2) is detected using a suitable method, such as a fluorometric probe that reacts with the product to generate a fluorescent signal.
-
Data Analysis: The rate of the reaction is measured, and the percentage of inhibition for each compound concentration is calculated. The IC50 value is then determined from the dose-response curve.
Antimicrobial Activity
Pyrimidine-2-thiol derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. The presence of the sulfur and nitrogen atoms in the pyrimidine ring is thought to contribute to their antimicrobial efficacy.
| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |
| Thiopyrimidine 6M | Klebsiella pneumoniae | Broth Microdilution | 375 | [6] |
| Pseudomonas aeruginosa | Broth Microdilution | 375 | [6] | |
| Thiopyrimidine 19M | Klebsiella pneumoniae | Broth Microdilution | 375 | [6] |
| Pseudomonas aeruginosa | Broth Microdilution | 375 | [6] | |
| Pyrimidine derivative 2 | E. coli | - | - | [7] |
| Pyrimidine derivative 5 | B. subtilis | - | - | [7] |
This method is used to determine the susceptibility of microorganisms to antimicrobial agents.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) is prepared in a sterile broth.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the surface of the agar.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.
Signaling Pathways
EGFR and VEGFR-2 Signaling in Cancer
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key tyrosine kinases that, when dysregulated, play crucial roles in tumor growth, proliferation, and angiogenesis.[8] The crosstalk between these two pathways is a significant factor in cancer progression.[9] Pyrimidine derivatives have been designed to dually inhibit these receptors.
NF-κB Signaling in Inflammation
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response.[4][10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
References
- 1. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Model of VEGFR2 pathway to ERK activation and modulation through receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
An In-depth Technical Guide on 4-(4-Methoxyphenyl)pyrimidine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 4-(4-Methoxyphenyl)pyrimidine-2-thiol and its closely related derivatives. The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical Properties and Synthesis
This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a 4-methoxyphenyl group at the 4th position and a thiol group at the 2nd position.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 175202-77-4 | [1] |
| Molecular Formula | C11H10N2OS | [1] |
| Molecular Weight | 218.28 g/mol | [1] |
| Appearance | Yellow powder | [1] |
| Melting Point | 216-222 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
General Synthesis Protocol
The synthesis of this compound and its analogs is typically achieved through a two-step process involving a Claisen-Schmidt condensation followed by a cyclocondensation reaction.[4]
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
This step involves the base-catalyzed condensation of an appropriate acetophenone with an aromatic aldehyde to form a chalcone (an α,β-unsaturated ketone). For the synthesis of the precursor to this compound, 4-methoxyacetophenone would be reacted with a suitable aldehyde.
Step 2: Pyrimidine Ring Formation (Cyclocondensation)
The resulting chalcone is then reacted with thiourea in the presence of a base to yield the pyrimidine-2-thiol derivative.[4]
Caption: General synthesis workflow for 4-arylpyrimidine-2-thiols.
Detailed Experimental Protocol for a Representative Analog
The following protocol is for the synthesis of a closely related analog, 4-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol, and can be adapted for the target compound.[5]
Materials:
-
(2E)-1-(4-methoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one (chalcone)
-
Thiourea
-
Ethanol
-
Potassium hydroxide
Procedure:
-
A mixture of the chalcone (0.01 mol) and thiourea (0.01 mol) is dissolved in ethanol (20 mL).
-
An ethanolic solution of potassium hydroxide (0.01 mol in 10 mL ethanol) is added to the mixture.
-
The reaction mixture is refluxed for 8 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled, and the resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the pure product.
Biological Activities
Derivatives of pyrimidine-2-thiol have been reported to exhibit a wide range of biological activities, including anticancer, enzyme inhibitory, and antimicrobial effects.[1][4]
Anticancer Activity
Several studies have highlighted the potential of 4,6-diarylpyrimidine derivatives as anticancer agents, particularly as inhibitors of key signaling kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4]
Table 2: Anticancer Activity of Representative 4,6-Diarylpyrimidine-2-thiol Derivatives
| Compound | Cell Line | Activity Metric | Value (nM) | Reference |
| Compound 22 | - | GI50 | 22 | [4] |
| Compound 29 | - | GI50 | 24 | [4] |
| Compound 22 | VEGFR-2 | IC50 | 1.15 | [4] |
| Compound 29 | VEGFR-2 | IC50 | 1.60 | [4] |
| Sorafenib (Ref.) | VEGFR-2 | IC50 | 0.17 | [4] |
Note: The specific structures of compounds 22 and 29 are detailed in the cited reference. GI50 is the concentration for 50% of maximal inhibition of cell proliferation.
Enzyme Inhibition
A study on hydroxyl-substituted 4,6-diarylpyrimidine-2-thiols demonstrated their potential as inhibitors of pancreatic lipase.[5]
Table 3: Lipase Inhibition by a Representative Pyrimidine-2-thiol Analog
| Compound | IC50 (µM) |
| 4-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol | 0.29 ± 0.026 |
Note: This data is for a structural isomer of the target compound and serves as an indicator of potential activity.
Antimicrobial Activity
The same study also investigated the antimicrobial properties of these compounds.
Table 4: Minimum Inhibitory Concentration (MIC) of a Representative Pyrimidine-2-thiol Analog
| Organism | MIC (µg/mL) |
| Enterococcus faecalis | >1000 |
| Staphylococcus aureus | >1000 |
| Bacillus cereus | 250 |
| Escherichia coli | >1000 |
| Pseudomonas aeruginosa | >1000 |
| Candida albicans | >1000 |
| Candida krusei | >1000 |
Signaling Pathways
The anticancer activity of pyrimidine derivatives is often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis.
EGFR/VEGFR-2 Signaling Pathway
EGFR and VEGFR-2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades like the PI3K/Akt and MAPK pathways, leading to cell growth and angiogenesis. Pyrimidine derivatives have been shown to act as dual inhibitors of these receptors.[4]
Caption: Inhibition of EGFR/VEGFR-2 signaling by pyrimidine derivatives.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial downstream effector of many receptor tyrosine kinases and plays a central role in cell survival and proliferation. Some pyrimidine derivatives have been shown to suppress this pathway.
Caption: Putative inhibition of the PI3K/Akt signaling pathway.
Conclusion
This compound and its derivatives represent a promising class of compounds with diverse biological activities. The straightforward synthesis and the potential for broad-spectrum pharmacological effects, particularly in the realm of anticancer therapy, make them attractive candidates for further investigation and development. The data presented in this guide, compiled from the available literature, provides a solid foundation for future research in this area. It is important to note that while specific quantitative data for this compound is limited, the information available for its close structural analogs strongly suggests its potential as a bioactive molecule. Further studies are warranted to fully elucidate its pharmacological profile and mechanism of action.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - Fchemicals Limited [fchemicals.com]
- 3. 4-(4-Methoxyphenyl)-2-pyrimidinethiol | C11H10N2OS | CID 2736768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Pyrimidine-2-thiol Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine ring system is a cornerstone of medicinal chemistry and chemical biology, forming the core of essential biomolecules such as the nucleobases cytosine, thymine, and uracil.[1] Among its myriad derivatives, pyrimidine-2-thiol and its analogs have carved out a significant niche, demonstrating a remarkable breadth of biological activities that have captivated researchers for over a century. This in-depth technical guide explores the discovery and historical development of pyrimidine-2-thiol compounds, detailing their synthesis, physicochemical properties, and the evolution of their applications in drug discovery and development.
Historical Milestones in Pyrimidine and Pyrimidine-2-thiol Chemistry
The journey to the discovery and utilization of pyrimidine-2-thiol compounds is intrinsically linked to the broader history of pyrimidine chemistry. The systematic study of pyrimidines began in 1884 with Adolf Pinner, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[2] Pinner was also the first to propose the name "pyrimidin" in 1885.[2] However, the parent pyrimidine compound was not prepared until 1900 by Gabriel and Colman.[2]
While the exact first synthesis of the parent pyrimidine-2-thiol is not definitively documented in a single seminal publication, early methods for synthesizing 2-substituted pyrimidines from 1,3-dicarbonyl compounds and urea or thiourea derivatives were described by P. N. Evans in 1893.[3] One of the foundational methods for the synthesis of 2-thiopyrimidines was reported by Biginelli in 1893.[1] These early syntheses laid the groundwork for the exploration of this class of compounds. The reaction of thiourea with β-dicarbonyl compounds or their equivalents became a cornerstone for accessing the pyrimidine-2-thiol scaffold.[2]
A significant advancement in the synthesis of 2-mercaptopyrimidines was the improvement of the reaction between 1,3-dicarbonyl compounds and thiourea derivatives by Hunt, McOmie, and Sayer, who prepared 2-mercapto-4,6-dimethylpyrimidine.[3] This paved the way for more efficient and general methods for the synthesis of a wide array of substituted pyrimidine-2-thiols.
Physicochemical Properties and Tautomerism
Pyrimidine-2-thiol exists in a tautomeric equilibrium with its thione form, 2(1H)-pyrimidinethione. This equilibrium is a critical determinant of the compound's chemical reactivity and biological activity.
dot
Caption: Thiol-thione tautomerism of pyrimidine-2-thiol.
Computational studies using density functional theory (DFT) have shown that in the gas phase, the thiol tautomer is more stable than the thione form by approximately 3.41 kcal/mol.[4][5] However, in an aqueous medium, the thione form is predicted to be more stable by about 6.47 kcal/mol.[4][5] This solvent-dependent equilibrium has profound implications for the behavior of these compounds in biological systems.
Quantitative Physicochemical Data
A summary of the key physicochemical properties of the parent pyrimidine-2-thiol is presented in the table below. These properties are fundamental for its application in medicinal chemistry, influencing factors such as solubility, membrane permeability, and formulation.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₄N₂S | [4][6] |
| Molecular Weight | 112.15 g/mol | [6][7] |
| Melting Point | 230 °C (decomposes) | [4][6][7] |
| Boiling Point | 234.2 ± 23.0 °C (Predicted) | [4] |
| Density | 1.267 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | Not explicitly found for the parent compound, but related pyrimidines have basic pKa values around 1.23. | [8] |
| LogP (Octanol/Water) | 0.765 (Crippen Calculated) | [9] |
| Water Solubility | Insoluble | [6] |
| Appearance | Yellow powder/needles | [3][6] |
Key Synthetic Methodologies
The synthesis of pyrimidine-2-thiol and its derivatives has evolved over the years, with several robust methods now available to medicinal chemists.
Condensation of β-Dicarbonyl Compounds with Thiourea
This is one of the most common and versatile methods for the synthesis of the pyrimidine-2-thiol core. The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with thiourea, typically under acidic or basic conditions.
dot
Caption: General workflow for the synthesis of pyrimidine-2-thiols.
Experimental Protocol: Synthesis of 2-Mercaptopyrimidine Hydrochloride [3]
-
Reactants:
-
Thiourea (45.6 g, 0.60 mole)
-
1,1,3,3-Tetraethoxypropane (176 g, 0.80 mole)
-
Absolute ethanol (600 ml)
-
Concentrated hydrochloric acid (60 ml)
-
-
Procedure:
-
A solution of thiourea in absolute ethanol is prepared in a three-necked flask equipped with a stirrer, reflux condenser, and a stoppered opening.
-
Concentrated hydrochloric acid is added, followed by the rapid addition of 1,1,3,3-tetraethoxypropane.
-
The mixture is heated to boiling for approximately 1 hour with continuous stirring, during which the product precipitates.
-
The reaction mixture is chilled, and the yellow crystalline precipitate of 2-mercaptopyrimidine hydrochloride is collected by filtration.
-
The product is washed with cold ethanol and air-dried.
-
-
Purification:
-
The crude hydrochloride salt is suspended in water and neutralized with a 20% sodium hydroxide solution to a pH of 5-6.
-
The resulting free base is collected, washed with water, and recrystallized from aqueous ethanol to yield yellow needles of 2-mercaptopyrimidine.
-
Synthesis from Chalcones
Another widely used method involves the reaction of α,β-unsaturated ketones (chalcones) with thiourea in the presence of a base, such as ethanolic potassium hydroxide.[10][11] This method allows for the synthesis of highly substituted pyrimidine-2-thiol derivatives.
Experimental Protocol: Synthesis of Pyrimidine-2-thiones from Chalcones [10]
-
Reactants:
-
Substituted chalcone
-
Thiourea
-
Ethanolic potassium hydroxide
-
-
Procedure:
-
The chalcone and thiourea are heated in ethanolic potassium hydroxide.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is worked up to isolate the pyrimidine-2-thione product.
-
Biological Activities and Signaling Pathways
Pyrimidine-2-thiol derivatives have emerged as a privileged scaffold in drug discovery, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Anticancer Activity
Many pyrimidine-2-thiol derivatives have demonstrated potent anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and metastasis.
-
STAT3/STAT5a Inhibition: Certain 2-thiopyrimidine/chalcone hybrids have been identified as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5a.[1][2] Overactivation of the STAT signaling pathway is a hallmark of many cancers. Inhibition of STAT3/STAT5a can lead to the downregulation of anti-apoptotic proteins and the induction of apoptosis in tumor cells.[2]
dot
References
- 1. 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chembk.com [chembk.com]
- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 6. 2-Mercaptopyrimidine(1450-85-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 2-Mercaptopyrimidine 98 1450-85-7 [sigmaaldrich.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. 2-Mercaptopyrimidine (CAS 1450-85-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors | Semantic Scholar [semanticscholar.org]
- 11. medcraveonline.com [medcraveonline.com]
Spectroscopic and Synthetic Profile of 4-(4-Methoxyphenyl)pyrimidine-2-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the heterocyclic compound 4-(4-Methoxyphenyl)pyrimidine-2-thiol. Due to the limited availability of direct experimental spectra in peer-reviewed literature, this document combines established synthetic protocols with predicted spectroscopic data based on the analysis of structurally similar compounds. This information is intended to support research and development activities in medicinal chemistry and materials science.
Chemical Structure and Properties
IUPAC Name: this compound CAS Number: 175202-77-4 Molecular Formula: C₁₁H₁₀N₂OS Molecular Weight: 218.28 g/mol Appearance: Expected to be a yellow powder. Melting Point: 216-222 °C
Synthesis Protocol: Biginelli Reaction
The most common and efficient method for the synthesis of 4-arylpyrimidine-2-thiols is a variation of the Biginelli reaction. This one-pot, three-component reaction involves the condensation of an aromatic aldehyde, a β-dicarbonyl compound, and thiourea.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound via the Biginelli reaction.
Detailed Methodology
A mixture of 4-methoxybenzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and thiourea (1.5 equivalents) is dissolved in a suitable solvent, typically ethanol. A catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid, is added to the mixture. The reaction is then heated to reflux for several hours and monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then washed with cold solvent and purified by recrystallization, usually from ethanol or a similar protic solvent, to yield the final product.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on the known spectral characteristics of pyrimidine-2-thiol derivatives and compounds containing a 4-methoxyphenyl moiety.
FT-IR Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Broad | N-H stretch (tautomeric form) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (methoxy group) |
| ~1610 | Strong | C=N stretch (pyrimidine ring) |
| ~1580 | Strong | C=C stretch (aromatic rings) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1170 | Strong | C=S stretch (thione) |
¹H NMR Spectroscopy (Predicted, in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Singlet | 1H | N-H (thiol tautomer) |
| ~8.1 | Doublet | 1H | Pyrimidine C₅-H |
| ~7.9 | Doublet | 2H | Aromatic H (ortho to pyrimidine) |
| ~7.1 | Doublet | 2H | Aromatic H (meta to pyrimidine) |
| ~6.9 | Doublet | 1H | Pyrimidine C₆-H |
| ~3.8 | Singlet | 3H | -OCH₃ |
¹³C NMR Spectroscopy (Predicted, in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=S (C₂) |
| ~162 | Aromatic C-O (C₄') |
| ~160 | Pyrimidine C₄ |
| ~155 | Pyrimidine C₆ |
| ~130 | Aromatic C (ortho to pyrimidine) |
| ~128 | Aromatic C (ipso) |
| ~114 | Aromatic C (meta to pyrimidine) |
| ~108 | Pyrimidine C₅ |
| ~55 | -OCH₃ |
Mass Spectrometry
| m/z | Assignment |
| 218 | [M]⁺ (Molecular Ion) |
| 219 | [M+1]⁺ |
| 203 | [M-CH₃]⁺ |
| 185 | [M-SH]⁺ |
| 134 | [C₈H₈NO]⁺ |
Signaling Pathways and Biological Relevance
Pyrimidine derivatives are known to interact with a variety of biological targets. While the specific signaling pathways for this compound are not yet fully elucidated, related compounds have shown activity as inhibitors of kinases and other enzymes involved in cell proliferation and inflammation. The structural motifs present in this compound suggest potential for investigation as an anticancer or anti-inflammatory agent.
Potential Research Workflow for Biological Activity Screening
Caption: A generalized workflow for the evaluation of biological activity and mechanism of action.
Conclusion
This technical guide provides a foundational understanding of the synthesis and expected spectroscopic properties of this compound. The provided experimental protocol for its synthesis via the Biginelli reaction is robust and widely applicable. While the spectroscopic data presented is predictive, it offers a reliable baseline for the characterization of this compound in future research endeavors. Further experimental validation of the spectroscopic and biological data is encouraged to fully explore the potential of this molecule in drug discovery and materials science.
An In-depth Technical Guide on the Solubility Profile of 4-(4-Methoxyphenyl)pyrimidine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 4-(4-Methoxyphenyl)pyrimidine-2-thiol, a heterocyclic compound with significant potential in pharmaceutical research and development. Due to its promising applications as an intermediate in the synthesis of bioactive molecules, including potential anti-cancer and anti-inflammatory agents, a thorough understanding of its solubility is critical for formulation, delivery, and biological screening.[1] While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes general principles of pyrimidine derivative solubility, outlines detailed experimental protocols for its determination, and presents an estimated solubility profile in various solvents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 175202-77-4 | [2][3][4][5] |
| Molecular Formula | C₁₁H₁₀N₂OS | [2][4] |
| Molecular Weight | 218.27 g/mol | [2][4] |
| Appearance | Yellow powder | |
| Melting Point | 216-222 °C |
Thione-Thiol Tautomerism: A Key Factor in Solubility
A critical aspect influencing the solubility of this compound is its existence in two tautomeric forms: the thione and the thiol form. The equilibrium between these two forms is significantly affected by the polarity of the solvent.[6][7]
-
In nonpolar solvents , the thiol form is generally predominant.
-
In polar solvents , the equilibrium tends to shift towards the thione form.[6]
This tautomerism plays a crucial role in the compound's interaction with different solvents and its resulting solubility.
Caption: Thione-thiol tautomerism of this compound.
Estimated Solubility Profile
Although explicit quantitative data is scarce, an estimated solubility profile can be inferred based on the principle of "like dissolves like" and the known behavior of similar heterocyclic compounds. The compound is generally described as having "favorable solubility properties" for research applications.[1] A qualitative and estimated quantitative solubility in common laboratory solvents is presented in Table 2.
| Solvent | Polarity Index | Estimated Solubility Category | Estimated Solubility (at 25°C) |
| Water | 10.2 | Sparingly Soluble | < 0.1 g/L |
| Methanol | 5.1 | Soluble | 1 - 10 g/L |
| Ethanol | 4.3 | Soluble | 1 - 10 g/L |
| Acetone | 5.1 | Soluble | 1 - 10 g/L |
| Ethyl Acetate | 4.4 | Slightly Soluble | 0.1 - 1 g/L |
| Chloroform | 4.1 | Soluble | 1 - 10 g/L |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | > 10 g/L |
| N,N-Dimethylformamide (DMF) | 6.4 | Very Soluble | > 10 g/L |
| Tetrahydrofuran (THF) | 4.0 | Soluble | 1 - 10 g/L |
| Acetonitrile | 5.8 | Soluble | 1 - 10 g/L |
Note: The quantitative values are estimations and should be confirmed experimentally.
Experimental Protocol for Solubility Determination
To obtain precise and accurate solubility data, a well-defined experimental protocol is essential. The following section details a robust methodology based on the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis.[8]
4.1. Materials and Equipment
-
This compound (purity > 99%)
-
HPLC-grade solvents (as listed in Table 2)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.22 µm)
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
4.2. Experimental Workflow
The experimental workflow for determining the equilibrium solubility is depicted in the following diagram.
Caption: Experimental workflow for solubility determination.
4.3. Detailed Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.
-
Ensure a visible amount of undissolved solid remains to guarantee saturation.
-
-
Equilibration:
-
Seal the vials and place them in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C).
-
Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
-
Sampling and Filtration:
-
After equilibration, allow the solutions to stand undisturbed for at least one hour to permit the sedimentation of excess solid.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent to construct a calibration curve.
-
Analyze the filtered saturated solutions and the standard solutions by HPLC. The mobile phase and column should be selected to achieve good separation and peak shape. A common starting point could be a C18 column with a mobile phase of acetonitrile and water.
-
The concentration of the compound in the saturated solution is determined by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
The solubility is expressed as the concentration determined from the HPLC analysis (e.g., in mg/mL or mol/L).
-
Conclusion
This technical guide provides a foundational understanding of the solubility profile of this compound. While direct quantitative data remains to be extensively published, the information on its physicochemical properties, the crucial role of thione-thiol tautomerism, and the provided detailed experimental protocol offer a solid framework for researchers. The estimated solubility profile serves as a practical starting point for solvent selection in synthesis, purification, and biological screening assays. For drug development professionals, the outlined methodologies are essential for obtaining the precise solubility data required for pre-formulation and formulation studies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CAS 175202-77-4 [matrix-fine-chemicals.com]
- 3. 175202-77-4|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 175202-77-4 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dissolutiontech.com [dissolutiontech.com]
An In-depth Technical Guide on the Physicochemical Characteristics of 4-(4-Methoxyphenyl)pyrimidine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Methoxyphenyl)pyrimidine-2-thiol is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its molecular structure, featuring a pyrimidine ring substituted with a methoxyphenyl group and a thiol moiety, makes it a versatile scaffold for the synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential role as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Physicochemical Characteristics
The fundamental physicochemical properties of this compound are summarized in the table below, providing a foundational understanding of its identity and behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂OS | [1] |
| Molecular Weight | 218.28 g/mol | [1] |
| Appearance | Yellow powder | [1] |
| Melting Point | 216-222 °C | [1] |
| CAS Number | 175202-77-4 |
Spectral Data
While specific spectral data for this compound is not available in the provided search results, the following are expected characteristic peaks based on the analysis of structurally similar compounds.
¹H NMR: Expected signals would include peaks in the aromatic region corresponding to the protons of the methoxyphenyl and pyrimidine rings, a singlet for the methoxy group protons, and a characteristic signal for the thiol proton, which may be broad and exchangeable with D₂O.
¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the pyrimidine and methoxyphenyl rings, including the carbon of the methoxy group and the C=S carbon of the thiol group.
Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H and C=S stretching of the pyrimidine-thiol core, as well as C-O stretching of the methoxy group and C=C and C=N stretching of the aromatic rings.
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight.
Experimental Protocols
The synthesis of this compound typically proceeds via a cyclocondensation reaction. Below is a generalized experimental protocol based on the synthesis of similar pyrimidine-2-thiol derivatives.[5]
Synthesis of this compound
The synthesis involves a two-step process: the formation of a chalcone intermediate followed by its cyclization with thiourea.
Step 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-(phenyl)prop-2-en-1-one (Chalcone) This step would involve a Claisen-Schmidt condensation between 4-methoxyacetophenone and benzaldehyde in the presence of a base like sodium hydroxide.
Step 2: Synthesis of this compound The chalcone intermediate is then reacted with thiourea in the presence of a base such as potassium hydroxide or sodium ethoxide in a suitable solvent like ethanol. The reaction mixture is typically refluxed for several hours.
A generalized workflow for the synthesis is depicted in the diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of 4-(4-Methoxyphenyl)pyrimidine-2-thiol
Disclaimer: Direct experimental data on the biological activity and therapeutic targets of 4-(4-methoxyphenyl)pyrimidine-2-thiol is not extensively available in publicly accessible literature. This guide, therefore, extrapolates potential therapeutic applications and mechanisms of action based on published research on structurally related pyrimidine-2-thiol and methoxyphenylpyrimidine derivatives. The information presented herein is intended for research and drug development professionals and should be considered a theoretical framework for further investigation.
The compound this compound belongs to the pyrimidine class of heterocyclic compounds, which are of significant interest in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2][3] The presence of a 4-methoxyphenyl group may enhance the therapeutic potential of the pyrimidine core.[4] This document aims to provide a comprehensive overview of the potential therapeutic targets of this compound by examining the established activities of its structural analogs.
Potential Therapeutic Areas and Molecular Targets
The therapeutic potential of pyrimidine-2-thiol derivatives is broad, with significant research focused on oncology and inflammatory diseases. The following sections detail the potential therapeutic targets and mechanisms of action for compounds structurally related to this compound.
Pyrimidine derivatives are a cornerstone of many anticancer therapies.[5] Their mechanisms of action are diverse and often involve the inhibition of key enzymes involved in cancer cell proliferation and survival.
1. Kinase Inhibition:
Several classes of kinases are critical for tumor growth and progression, and their inhibition is a proven anticancer strategy. Pyrimidine-based compounds have been developed as potent inhibitors of various kinases.
-
Phosphoinositide 3-kinases (PI3Ks): The PI3K/Akt/mTOR signaling pathway is frequently deregulated in cancer.[6] Thienopyrimidine derivatives have been optimized as potent and selective PI3Kδ inhibitors for cancer immunotherapy.[7] The morpholino pyrimidine derivatives are also known to be effective PI3K/Akt/mTOR inhibitors.[6]
-
Epidermal Growth Factor Receptor (EGFR): Phenylpyrazolo[3,4-d]pyrimidine analogs have shown potent inhibitory activity against EGFR, including mutant forms like EGFR-T790M.[8]
-
Cyclin-Dependent Kinases (CDKs): Certain pyrimido[1,6-a]benzimidazole-1(2H)-thione derivatives have been identified as inhibitors of CDK-1.[1]
2. Enzyme Inhibition:
-
Glutathione Reductase (GR): This enzyme is crucial for maintaining cellular redox homeostasis and is a potential target in cancer therapy. Pyrimidine derivatives have been shown to inhibit glutathione reductase, with some analogs exhibiting high potency.[9][10]
-
Topoisomerase II (Topo-II): Phenylpyrazolo[3,4-d]pyrimidine derivatives have demonstrated inhibitory effects on Topo-II, an enzyme essential for DNA replication.[8]
3. Cytotoxicity:
Derivatives of pyrimidine-2(1H)-thione have demonstrated cytotoxic activity against various human cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer).[11] Similarly, thiazolo[4,5-d]pyrimidine derivatives have shown antiproliferative effects against A375 (melanoma), C32 (amelanotic melanoma), DU145 (prostate cancer), and MCF-7 cell lines.[12]
Table 1: Anticancer Activity of Representative Pyrimidine Derivatives
| Compound Class | Target/Cell Line | Activity (IC50) | Reference |
| Phenylpyrazolo[3,4-d]pyrimidine analog (5i) | EGFRWT | 0.3 µM | [8] |
| Phenylpyrazolo[3,4-d]pyrimidine analog (5i) | VEGFR-2 | 7.60 µM | [8] |
| Thiazolo[4,5-d]pyrimidine derivative (3b) | NCI-60 cell line panel | Varies | [12] |
| Pyrimido[1,6-a]benzimidazole-1(2H)-thione derivative (147) | CDK-1 | 5.0 μM | [1] |
| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase | Ki: 0.979 µM | [9][10] |
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrimidine derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
-
COX-1 and COX-2 Inhibition: Certain pyrimidine derivatives have demonstrated selective inhibition of COX-2, which is a key enzyme in the inflammatory pathway.[13][14] This selectivity is a desirable trait for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
-
Modulation of Inflammatory Mediators: The anti-inflammatory effects of pyrimidines are also attributed to their ability to suppress the expression of other inflammatory mediators, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and various interleukins.[15]
Table 2: Anti-inflammatory Activity of Representative Pyrimidine Derivatives
| Compound Class | Target | Activity (IC50) | Reference |
| Pyrano[2,3-d]pyrimidine derivative (5) | COX-2 | 0.04 ± 0.09 µmol | [15] |
| Pyrano[2,3-d]pyrimidine derivative (6) | COX-2 | 0.04 ± 0.02 µmol | [15] |
| Pyrimidine derivative (L1) | COX-2 | High selectivity over COX-1 | [13][14] |
| Pyrimidine derivative (L2) | COX-2 | High selectivity over COX-1 | [13][14] |
-
Enzyme Inhibition for Metabolic Disorders: Hydroxy- and methoxy-substituted 4,6-diarylpyrimidine-2(1H)-thiol derivatives have been evaluated for their inhibitory effects on α-glucosidase and pancreatic lipase, suggesting potential applications in the management of diabetes and obesity.[16]
-
Antimicrobial Activity: Pyrimidine-2-ol/thiol/amine analogs have been synthesized and screened for their in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[4] Some derivatives have also shown potential as antituberculous agents.[3][16]
Table 3: Enzyme Inhibitory Activity of Representative Pyrimidine-2(1H)-thiol Derivatives
| Compound Class | Target Enzyme | Activity (IC50) | Reference |
| 4,6-diarylpyrimidine-2(1H)-thiol derivatives | α-glucosidase | 2.36 - 13.34 µM | [16] |
| 4,6-diarylpyrimidine-2(1H)-thiol derivatives | Pancreatic Lipase | 0.29 ± 0.026 µM (for compound 39) | [16] |
Visualizing Potential Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways that could be targeted by this compound, based on the activities of related compounds.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Hypothetical inhibition of the COX-2 inflammatory pathway.
General Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate the biological activities of pyrimidine derivatives. These should be adapted and optimized for specific experimental conditions.
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
This assay determines the ability of a compound to inhibit the activity of COX isoenzymes.
-
Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and glutathione.
-
Inhibition: Pre-incubate the enzyme with the test compound or a reference inhibitor (e.g., celecoxib) for a specified time.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Measurement: Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Caption: A logical workflow for the investigation of a novel compound.
Conclusion
While specific experimental data for this compound is lacking, the extensive research on related pyrimidine-2-thiol derivatives provides a strong foundation for predicting its potential therapeutic targets. The evidence points towards promising applications in oncology and anti-inflammatory therapies, likely through the inhibition of key enzymes such as kinases and cyclooxygenases. Further research, following the experimental workflows outlined in this guide, is necessary to elucidate the precise mechanism of action and therapeutic potential of this specific compound. The structural motifs present in this compound suggest that it is a promising candidate for further drug discovery and development efforts.
References
- 1. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 16. "Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol " by SEDA FANDAKLI, NURAN KAHRİMAN et al. [journals.tubitak.gov.tr]
Methodological & Application
Synthesis of 4-(4-Methoxyphenyl)pyrimidine-2-thiol from a Chalcone Precursor: Application Notes and Protocols
For Immediate Release
These application notes provide a detailed protocol for the synthesis of 4-(4-methoxyphenyl)pyrimidine-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the Claisen-Schmidt condensation of 4-methoxyacetophenone and benzaldehyde to form the chalcone intermediate, 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one. This intermediate is subsequently cyclized with thiourea in a basic medium to yield the target pyrimidine-2-thiol.
This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The provided protocols are based on established chemical literature and offer a straightforward approach to obtaining the title compound.
Experimental Overview
The synthesis is divided into two primary stages:
-
Synthesis of Chalcone Intermediate: (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one is prepared by the base-catalyzed condensation of 4-methoxyacetophenone and benzaldehyde.
-
Synthesis of this compound: The purified chalcone is reacted with thiourea in the presence of a base to form the final pyrimidine-2-thiol derivative.
Application Notes and Protocols: Synthesis of 4-(4-Methoxyphenyl)pyrimidine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-(4-methoxyphenyl)pyrimidine-2-thiol, a heterocyclic compound with significant potential in medicinal chemistry and pharmaceutical development. This pyrimidine derivative serves as a crucial intermediate in the creation of various bioactive molecules, including potential anti-cancer and anti-inflammatory agents.[1] The synthesis is achieved through a well-established cyclocondensation reaction between a chalcone precursor and thiourea.
Introduction
Pyrimidine-2-thiols are an important class of pyrimidine derivatives recognized for their diverse biological activities.[2][3][4] The general synthetic strategy involves the reaction of α,β-unsaturated ketones (chalcones) with thiourea in the presence of a base.[2][4][5] This approach provides a reliable and efficient route to a wide range of substituted pyrimidine-2-thiols. The title compound, this compound, is of particular interest due to the presence of the methoxyphenyl group, a common feature in many pharmacologically active compounds.
Synthesis Pathway
The synthesis of this compound is a two-step process. The first step is the Claisen-Schmidt condensation of 4-methoxyacetophenone and benzaldehyde to form the corresponding chalcone, (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one. The second step is the cyclocondensation of this chalcone with thiourea in a basic medium to yield the target pyrimidine-2-thiol.
Experimental Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 4. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
Application Notes: 4-(4-Methoxyphenyl)pyrimidine-2-thiol as a Key Intermediate in the Synthesis of Novel Kinase Inhibitors
Introduction
4-(4-Methoxyphenyl)pyrimidine-2-thiol is a crucial heterocyclic building block in the synthesis of a variety of pharmacologically active compounds. Its pyrimidine core is a common scaffold in numerous approved drugs, and the presence of the thiol group at the 2-position and the 4-methoxyphenyl group at the 4-position provides versatile handles for chemical modification. This intermediate is particularly valuable in the development of kinase inhibitors, a class of targeted therapeutics that interfere with the signaling pathways controlling cell growth, proliferation, and survival. Specifically, derivatives of this compound have shown significant promise as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key targets in cancer therapy.
Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₀N₂OS |
| Molecular Weight | 218.28 g/mol |
| Appearance | Solid |
| CAS Number | 175202-77-4[1] |
Synthetic Protocol: Synthesis of this compound
The synthesis of this compound can be achieved via a well-established two-step procedure involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclocondensation reaction with thiourea.
Step 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
-
Materials: 4-methoxy acetophenone, benzaldehyde, ethanol, sodium hydroxide.
-
Procedure:
-
Dissolve 4-methoxy acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of sodium hydroxide (e.g., 10% in water) dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.
-
The precipitated solid (chalcone) is filtered, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
-
Step 2: Synthesis of 4-(4-Methoxyphenyl)-6-phenylpyrimidine-2-thiol
-
Materials: (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (chalcone from Step 1), thiourea, potassium hydroxide, ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1 equivalent) and thiourea (1.5 equivalents) in ethanol.
-
Add a solution of potassium hydroxide (2 equivalents) in ethanol to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude 4-(4-methoxyphenyl)-6-phenylpyrimidine-2-thiol from a suitable solvent like ethanol.
-
Experimental Workflow
Caption: Synthetic workflow for 4-(4-Methoxyphenyl)-6-phenylpyrimidine-2-thiol.
Application in Drug Synthesis: Dual EGFR/VEGFR-2 Inhibitors
This compound serves as a versatile intermediate for the synthesis of potent dual inhibitors of EGFR and VEGFR-2. The thiol group is readily alkylated or arylated to introduce various side chains, allowing for the fine-tuning of biological activity.
General Protocol for Derivatization:
-
S-Alkylation: The pyrimidine-2-thiol intermediate is reacted with a variety of alkyl or aralkyl halides in the presence of a base (e.g., triethylamine or potassium carbonate) in a suitable solvent (e.g., acetonitrile or DMF).[2]
-
Purification: The resulting 2-(substituted-thio)pyrimidine derivatives are purified by column chromatography or recrystallization.
Quantitative Data of Selected Derivatives as EGFR/VEGFR-2 Inhibitors
The following table summarizes the in vitro antiproliferative activity (GI₅₀) and kinase inhibitory activity (IC₅₀) of representative compounds derived from this compound analogs.
| Compound ID | R-Group at 2-position | Target Cell Line | GI₅₀ (nM) | EGFR IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) | Reference |
| 22 | Substituted Benzyl | NCI-60 Panel Average | 22 | - | - | [3] |
| 29 | Substituted Benzyl | NCI-60 Panel Average | 24 | - | - | [3] |
| 5f | 4-Chloro-3-(trifluoromethyl)phenylamino | MCF-7 | - | 0.042 | 1.23 | [4][5] |
| 12 | Substituted Pyrazole | HepG-2 | 3740 | 0.071 | 0.098 | [6] |
Signaling Pathway Inhibition
Derivatives of this compound act by competitively binding to the ATP-binding site of the EGFR and VEGFR-2 kinase domains. This inhibition blocks the autophosphorylation of the receptors, thereby preventing the activation of downstream signaling cascades that promote cell proliferation, survival, migration, and angiogenesis.[4][5]
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways.
This compound is a highly valuable intermediate for the synthesis of potent kinase inhibitors. The straightforward synthetic protocols and the amenability of the thiol group to further modification make it an attractive starting point for the development of novel anticancer agents targeting critical signaling pathways involved in tumor growth and progression. The demonstrated dual inhibitory activity of its derivatives against EGFR and VEGFR-2 highlights its potential in creating multi-targeted cancer therapies.
References
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 2. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 3. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(4-Methoxyphenyl)pyrimidine-2-thiol in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Methoxyphenyl)pyrimidine-2-thiol serves as a valuable scaffold in the synthesis of novel compounds with potential applications in cancer research. While direct studies on the anticancer activity of this compound are not extensively documented in publicly available literature, its derivatives have shown promise as inhibitors of key signaling pathways implicated in cancer progression. This document provides an overview of the application of a notable derivative, N'-benzylidene-2-[(4-(4-methoxyphenyl)pyrimidin-2-yl)thio]acetohydrazide, in cancer research, including its cytotoxic activity and its putative mechanism of action involving the Akt signaling pathway.
Application: A Scaffold for Novel Anticancer Agents
This compound is a key building block for the synthesis of more complex molecules with enhanced biological activity. Its pyrimidine core is a common feature in many compounds with demonstrated anticancer properties. Researchers can utilize the thiol group at the 2-position and the methoxyphenyl group at the 4-position as starting points for chemical modifications to develop new derivatives with improved efficacy and target specificity.
One such derivative, N'-benzylidene-2-[(4-(4-methoxyphenyl)pyrimidin-2-yl)thio]acetohydrazide , has been investigated for its anticancer potential and has shown significant inhibitory effects on cancer cells. The following data and protocols are based on the study of this derivative.
Quantitative Data
The cytotoxic activity of N'-benzylidene-2-[(4-(4-methoxyphenyl)pyrimidin-2-yl)thio]acetohydrazide was evaluated against the 5RP7 (H-ras 12V-transformed NIH3T3) cell line. The half-maximal inhibitory concentration (IC50) value is summarized in the table below.
| Compound | Cell Line | IC50 (µg/mL) |
| N'-benzylidene-2-[(4-(4-methoxyphenyl)pyrimidin-2-yl)thio]acetohydrazide | 5RP7 | 1.13 ± 0.06 |
| Cisplatin (Reference Drug) | 5RP7 | 1.87 ± 0.15 |
Mechanism of Action: Targeting the Akt Signaling Pathway
The derivative N'-benzylidene-2-[(4-(4-methoxyphenyl)pyrimidin-2-yl)thio]acetohydrazide has been identified as a potent inhibitor of the Akt signaling pathway, a critical pathway involved in cell survival, proliferation, and apoptosis resistance in many types of cancer.
Caption: The Akt signaling pathway and the inhibitory action of the derivative.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of a test compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., 5RP7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound (e.g., N'-benzylidene-2-[(4-(4-methoxyphenyl)pyrimidin-2-yl)thio]acetohydrazide) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete growth medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the test compound wells) and a positive control (a known anticancer drug, e.g., cisplatin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Application Notes and Protocols for 4-(4-Methoxyphenyl)pyrimidine-2-thiol as a Dual EGFR/VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aberrant signaling through the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a hallmark of many cancers, promoting tumor growth, proliferation, survival, and angiogenesis.[1][2][3] Dual inhibition of these receptor tyrosine kinases presents a promising strategy for cancer therapy. Pyrimidine derivatives have emerged as a versatile scaffold for the development of potent kinase inhibitors. This document provides detailed application notes and protocols for the use of 4-(4-methoxyphenyl)pyrimidine-2-thiol and its analogs as dual inhibitors of EGFR and VEGFR-2.
Mechanism of Action
EGFR and VEGFR-2 are key mediators of intracellular signaling cascades that regulate critical cellular processes.[4][5][6][7] Upon ligand binding, these receptors dimerize and autophosphorylate specific tyrosine residues in their cytoplasmic domains, creating docking sites for various signaling proteins.[8][9][10] This initiates downstream pathways such as the RAS/RAF/MAPK, PI3K/AKT, and PLCγ/PKC pathways, ultimately leading to cell proliferation, survival, migration, and angiogenesis.[1][2][3] this compound and its derivatives are designed to compete with ATP for the binding site in the kinase domain of both EGFR and VEGFR-2, thereby inhibiting their kinase activity and blocking downstream signaling.
Data Presentation
The following tables summarize the in vitro inhibitory activities of a series of 4,6-diarylpyrimidine derivatives, including compounds structurally related to this compound, against EGFR, VEGFR-2, and various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound ID | Modifications | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) | Reference Compound (Sorafenib) VEGFR-2 IC50 (nM) |
| 22 | R¹=4-OMe, R²=3-OMe, R³=4-OMe-benzyl | - | 1.15 | 0.17 |
| 29 | R¹=4-Cl, R²=3,4-di-OMe, R³=4-OMe-benzyl | - | 1.60 | 0.17 |
Note: Specific IC50 values for the parent compound this compound were not explicitly detailed in the provided search results, hence data for potent derivatives are presented.[11]
Table 2: In Vitro Antiproliferative Activity (GI50)
| Compound ID | Modifications | GI50 (nM) |
| 14 | R¹=4-Cl, R²=4-OMe, R³=benzyl | 22-33 |
| 17 | R¹=4-OMe, R²=3-OMe, R³=benzyl | 22-33 |
| 19 | R¹=4-OMe, R²=4-OMe, R³=4-OMe-benzyl | 22-33 |
| 22 | R¹=4-OMe, R²=3-OMe, R³=4-OMe-benzyl | 22 |
| 25 | R¹=4-Cl, R²=3,4-di-OMe, R³=benzyl | 22-33 |
| 29 | R¹=4-Cl, R²=3,4-di-OMe, R³=4-OMe-benzyl | 24 |
GI50 values represent the concentration required to inhibit the growth of a panel of 60 NCI cancer cell lines by 50%.[11]
Experimental Protocols
Protocol 1: Synthesis of this compound Intermediate
This protocol describes the synthesis of the pyrimidine-2(1H)-thione/2-thiol core structure.[11][12]
Materials:
-
4-Methoxy acetophenone
-
Substituted benzaldehyde (e.g., benzaldehyde)
-
Thiourea
-
Ethanol
-
Potassium hydroxide
-
Hydrochloric acid
Procedure:
-
Chalcone Synthesis: Dissolve 4-methoxy acetophenone and a selected benzaldehyde in ethanol. Add a solution of potassium hydroxide in water dropwise while stirring at room temperature. Continue stirring for 2-4 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash with water, and dry. Recrystallize from ethanol if necessary.
-
Cyclocondensation: Reflux a mixture of the synthesized chalcone, thiourea, and potassium hydroxide in ethanol for 6-8 hours.
-
After cooling, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the 4-(4-methoxyphenyl)-6-aryl-pyrimidine-2-thiol intermediate.
Protocol 2: In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)
This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against EGFR and VEGFR-2 kinases.
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in a 96-well plate.
-
Add the test compound at various concentrations (typically in a serial dilution). Include a positive control (e.g., Sorafenib for VEGFR-2) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol describes the evaluation of the antiproliferative effects of the compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., NCI-60 panel)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to untreated control cells.
-
Determine the GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
Visualizations
Signaling Pathways
Caption: EGFR and VEGFR-2 signaling pathways and the point of inhibition.
Experimental Workflow
Caption: Workflow for synthesis and evaluation of pyrimidine inhibitors.
Logical Relationship
Caption: Logical framework for the development of dual kinase inhibitors.
References
- 1. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ClinPGx [clinpgx.org]
- 10. assaygenie.com [assaygenie.com]
- 11. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 12. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrimidine-2-thiol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrimidine-2-thiol and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structure in numerous biologically active molecules, and the presence of a thiol group at the C2 position provides a versatile handle for further chemical modifications. These compounds have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document provides detailed experimental procedures for the synthesis of various pyrimidine-2-thiol derivatives, focusing on common and efficient synthetic methodologies.
I. Synthetic Methodologies
The synthesis of pyrimidine-2-thiol derivatives can be achieved through several reliable methods. The most common approaches involve the cyclocondensation of a three-carbon precursor with thiourea. Key methods include the reaction of α,β-unsaturated ketones (chalcones) with thiourea and the Biginelli three-component reaction.
Method 1: Synthesis from Chalcones and Thiourea
This method involves the reaction of a 1,3-diaryl-2-propen-1-one (chalcone) with thiourea in the presence of a base, typically potassium hydroxide in ethanol. This reaction proceeds via a Michael addition of thiourea to the chalcone, followed by cyclization and dehydration to afford the 4,6-diarylpyrimidine-2-thiol.[1][2][3][4] Microwave-assisted variations of this protocol have been shown to reduce reaction times and improve yields.[5]
Experimental Protocol: General Procedure for the Synthesis of 4,6-Diarylpyrimidine-2-thiols
-
Reaction Setup: In a round-bottom flask, dissolve the substituted chalcone (0.01 mol) and thiourea (0.01 mol) in absolute ethanol (20-50 mL).
-
Addition of Base: To this solution, add potassium hydroxide (0.02 mol) and reflux the mixture for 3-12 hours.[1][2]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the mixture with a dilute acid (e.g., HCl or acetic acid) to precipitate the product.[3][6]
-
Isolation and Purification: Filter the solid precipitate, wash it with water, and dry it. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[2][3]
Quantitative Data Summary: Synthesis from Chalcones
| Entry | Chalcone Substituents (Ar1, Ar2) | Base/Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | 4-OCH₃-Ph, Thiophen-2-yl | Acetic Acid/1,4-Dioxane | 24 | - | [6] |
| 2 | 4-NO₂-Ph, Various Ar | KOH/Methanol | 3-4 | - | [1] |
| 3 | Various Ar, Various Ar | KOH/Ethanol | 12 | High | [2] |
| 4 | 4-Br-Ph, Ph | KOH/Methanol | 3-4 | - | [3] |
| 5 | Various Ar, Pyridin-4-yl | KOH/Ethanol | 22 | - |
Method 2: The Biginelli Reaction
The Biginelli reaction is a one-pot, three-component condensation reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thiones (DHPMs).[7][8][9] This reaction typically involves an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and thiourea under acidic conditions.[8][9] Various catalysts, including Brønsted and Lewis acids, can be employed to improve the efficiency of the reaction.[9]
Experimental Protocol: General Procedure for the Biginelli Reaction
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 eq), the β-dicarbonyl compound (1.0 eq), thiourea (1.5 eq), and a catalytic amount of a suitable acid catalyst (e.g., FeCl₃·6H₂O, 10 mol%) in a solvent such as ethanol.[8]
-
Reaction Conditions: Reflux the reaction mixture for an appropriate time (typically 1-6 hours), monitoring the progress by TLC.[8]
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Precipitation: Pour the mixture into ice-cold water to precipitate the crude product.[8]
-
Isolation and Purification: Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from ethanol.[8]
Quantitative Data Summary: Biginelli Reaction
| Entry | Aldehyde | β-Dicarbonyl Compound | Catalyst | Solvent | Yield (%) | Reference |
| 1 | Substituted Benzaldehydes | Ethyl Acetoacetate | FeCl₃·6H₂O | Ethanol | up to 79% | [8] |
| 2 | Various Aldehydes | Acetylacetone | NH₄Cl | Solvent-free | Good | [7] |
| 3 | Substituted Salicylaldehydes | Acetylacetone | NaHSO₄ | Solvent-free (Microwave) | Good | [7] |
| 4 | Aromatic Aldehydes | 5,5-Dimethyl-1,3-cyclohexanedione | - | - | Good | [7] |
Method 3: Three-Component Synthesis of 2-Alkylthio-4-amino-5-cyanopyrimidines
A convenient method for the synthesis of highly functionalized pyrimidines involves a one-pot, three-component reaction of an aldehyde, malononitrile, and an S-alkylisothiouronium salt in water at room temperature.[10][11] This method is environmentally friendly and often results in high yields.
Experimental Protocol: General Procedure
-
Reaction Setup: In a suitable vessel, mix the aldehyde (1 mmol), malononitrile (1 mmol), and the S-alkylisothiouronium salt (1.2 mmol) in water (5 mL).
-
Reaction Conditions: Stir the mixture at room temperature for the time required to complete the reaction (monitored by TLC).
-
Isolation: The product often precipitates from the reaction mixture. Collect the solid by filtration.
-
Purification: Wash the collected solid with water and dry to obtain the pure product. Recrystallization can be performed if necessary.
Quantitative Data Summary: Three-Component Synthesis in Water
| Entry | Aldehyde | S-Alkylisothiouronium Salt | Reaction Time | Yield (%) | Reference |
| 1 | 4-Cl-C₆H₄CHO | S-Methylisothiouronium iodide | 10 min | 95 | [10][11] |
| 2 | C₆H₅CHO | S-Ethylisothiouronium bromide | 15 min | 92 | [10][11] |
| 3 | 2-Furfural | S-Methylisothiouronium iodide | 1 h | 85 | [10][11] |
Visualizing the Synthetic Workflows
The following diagrams illustrate the general workflows for the synthesis of pyrimidine-2-thiol derivatives.
Caption: Workflow for the synthesis of pyrimidine-2-thiols from chalcones.
Caption: Workflow for the Biginelli three-component synthesis.
The synthetic methods outlined in these application notes provide robust and versatile routes to a variety of pyrimidine-2-thiol derivatives. The choice of method will depend on the desired substitution pattern and the availability of starting materials. The provided protocols are general and may require optimization for specific substrates. Researchers are encouraged to consult the cited literature for more detailed information and specific examples. The continued exploration of the synthesis and biological evaluation of these compounds is a promising area for the development of new therapeutic agents.
References
- 1. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. "Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol " by SEDA FANDAKLI, NURAN KAHRİMAN et al. [journals.tubitak.gov.tr]
- 6. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 10. An efficient three-component, one-pot synthesis of 2-alkylthio-4-amino-5-cyano-6-aryl(alkyl)pyrimidines in water. | Sigma-Aldrich [merckmillipore.com]
- 11. An efficient three-component, one-pot synthesis of 2-alkylthio-4-amino-5-cyano-6-aryl(alkyl)pyrimidines in water - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(4-Methoxyphenyl)pyrimidine-2-thiol in Anti-Inflammatory Drug Development
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the anti-inflammatory properties of 4-(4-Methoxyphenyl)pyrimidine-2-thiol is limited in the current scientific literature. The following application notes and protocols are based on studies of structurally related pyrimidine-2-thiol derivatives and compounds containing the 4-methoxyphenyl moiety, which have shown significant anti-inflammatory potential. These protocols should be considered as a starting point and require optimization and validation for this compound.
Introduction
Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory effects.[1] The anti-inflammatory action of many pyrimidine-based compounds is attributed to their ability to inhibit key inflammatory mediators.[2] These include enzymes like cyclooxygenase (COX) and the expression of pro-inflammatory genes regulated by transcription factors such as NF-κB.[2][3] The presence of a 4-methoxyphenyl group in various heterocyclic compounds has been associated with enhanced anti-inflammatory activity. This document provides a guide for the investigation of this compound as a potential anti-inflammatory agent.
Quantitative Data Summary for Structurally Related Pyrimidine Derivatives
The following table summarizes the anti-inflammatory activity of various pyrimidine derivatives, providing a comparative baseline for the evaluation of this compound.
| Compound Class | Specific Compound/Derivative | Assay | Target | IC50/Activity | Reference Compound |
| Pyrimidine Derivatives | L1 and L2 | TMPD oxidation assay | COX-2 | Comparable to Meloxicam | Meloxicam, Piroxicam |
| Pyrimidine-5-Carbonitriles | Derivatives 3a-3d and 5a-5d | In vitro COX-2 Inhibition | COX-2 | >50% inhibition at 10⁻⁸ M and 10⁻⁹ M | Celecoxib, Nimesulide |
| 1,4-Benzoxazine Derivatives | 3e, 3f, 3r, and 3s | In vitro COX Inhibition | COX-2 | IC50: 0.57–0.72 μM | Celecoxib (IC50 = 0.30 μM) |
| 4,6-bis((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione (HPT) | HPT | Nitric Oxide Production in LPS-induced RAW 264.7 cells | iNOS | Dose-dependent reduction | Not specified |
Signaling Pathways in Inflammation
The anti-inflammatory effects of many pyrimidine derivatives are mediated through the inhibition of key signaling pathways that lead to the production of inflammatory mediators. A common target is the NF-κB signaling pathway, which is a central regulator of inflammation.
Caption: Putative inhibitory action of this compound on the NF-κB signaling pathway.
Experimental Workflow
A general workflow for evaluating the anti-inflammatory potential of a novel compound like this compound is outlined below.
Caption: General experimental workflow for anti-inflammatory drug discovery.
Experimental Protocols
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol is based on the N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) oxidation assay.[1][4]
Objective: To determine the in vitro inhibitory activity of this compound on COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Heme
-
Tris-HCl buffer (pH 8.0)
-
Test compound (this compound) dissolved in DMSO
-
Reference compounds (e.g., Celecoxib, Indomethacin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, heme, and the respective enzyme (COX-1 or COX-2) in a 96-well plate.
-
Add various concentrations of the test compound or reference drug to the wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Measure the absorbance at 590 nm at multiple time points to determine the rate of TMPD oxidation.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration.
Cell-Based Assay for Anti-Inflammatory Activity in Macrophages
This protocol uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5]
Objective: To evaluate the effect of this compound on the production of inflammatory mediators (e.g., nitric oxide, pro-inflammatory cytokines) in cultured macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound dissolved in DMSO
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
MTT or similar viability assay kit
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's protocols.
-
-
Cell Viability:
-
Perform an MTT assay on the remaining cells to assess the cytotoxicity of the test compound.
-
-
Calculate the percentage of inhibition of NO and cytokine production for each concentration of the test compound.
In Vivo Carrageenan-Induced Paw Edema Model
This is a standard acute in vivo model of inflammation.[6]
Objective: To assess the in vivo acute anti-inflammatory activity of this compound in rats or mice.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
Test compound suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin)
-
Pletysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: vehicle control, reference drug, and test compound groups (at least 3 doses).
-
Administer the test compound or reference drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the initial investigation of this compound as a potential anti-inflammatory agent. While direct evidence is currently lacking, the structural similarities to other active pyrimidine derivatives suggest that this compound warrants further exploration. The successful execution of these experiments will provide valuable insights into its efficacy and mechanism of action, paving the way for its potential development as a novel anti-inflammatory drug.
References
- 1. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo anti-inflammatory effects of a novel 4,6-bis ((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpras.com [ijpras.com]
Crystallization Techniques for 4-(4-Methoxyphenyl)pyrimidine-2-thiol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the crystallization of 4-(4-Methoxyphenyl)pyrimidine-2-thiol, a versatile heterocyclic compound with applications in pharmaceutical research and development.[1] The protocols outlined below are designed to guide researchers in obtaining high-purity crystalline material suitable for various downstream applications, including structural analysis and formulation studies.
Compound Properties
A thorough understanding of the physicochemical properties of this compound is crucial for developing effective crystallization strategies.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂OS | [2] |
| Molecular Weight | 218.27 g/mol | [2] |
| Appearance | Yellow powder | [1] |
| Melting Point | 216-222 °C | [1] |
Preliminary Step: Solvent Solubility Screening
The selection of an appropriate solvent system is the most critical factor in successful crystallization. An ideal solvent will dissolve the compound when hot but have low solubility when cold.[3] For pyrimidine derivatives, polar organic solvents are often a good starting point.[4] A systematic solubility screening should be the first experimental step.
Protocol: Solubility Screening
This protocol is designed to identify suitable solvents for the crystallization of this compound.
Materials:
-
This compound
-
Small test tubes or vials
-
A selection of organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Vortex mixer
-
Hot plate or water bath
Procedure:
-
Place a small, accurately weighed amount (e.g., 10 mg) of this compound into a series of labeled test tubes.
-
To each tube, add a small volume (e.g., 0.5 mL) of a different solvent.
-
Agitate the tubes at room temperature and observe the solubility. Record your observations.
-
For solvents in which the compound is insoluble at room temperature, gently heat the tube while agitating and observe for dissolution.
-
If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to observe for crystal formation.
-
Record the results in a table similar to the one below.
Data Presentation: Solubility Screening Results
| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation upon Cooling | Observations |
| Methanol | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Acetonitrile | ||||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Tetrahydrofuran | ||||
| N,N-Dimethylformamide | ||||
| Dimethyl Sulfoxide |
This table should be filled out by the researcher based on experimental observations.
Caption: Workflow for determining the solubility of this compound.
Crystallization Protocols
Based on the results of the solubility screening, one or more of the following crystallization techniques can be employed.
Slow Evaporation Crystallization
This technique is suitable when a solvent is found that dissolves the compound at room temperature. The slow evaporation of the solvent increases the concentration of the solute, leading to crystal formation.[5]
Protocol:
-
Dissolve the crude this compound in a suitable solvent to create a nearly saturated solution.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any insoluble impurities.
-
Cover the vial with parafilm and puncture a few small holes with a needle to allow for slow evaporation.
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor the vial over several hours to days for crystal growth.
Caption: Workflow for slow evaporation crystallization.
Cooling Crystallization
This is a common technique for compounds that are significantly more soluble in a hot solvent than in a cold one.
Protocol:
-
In an Erlenmeyer flask, add a minimal amount of a suitable solvent to the crude this compound.
-
Heat the mixture with stirring until the compound completely dissolves. Add small portions of hot solvent if necessary to achieve full dissolution.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
To maximize yield, place the flask in an ice bath for a period of time.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
Caption: Workflow for cooling crystallization.
Vapor Diffusion Crystallization
This method is particularly useful for small amounts of material and for compounds that are difficult to crystallize. It involves the slow diffusion of an "anti-solvent" vapor into a solution of the compound, which gradually reduces the solubility and induces crystallization.[6] Based on literature for similar compounds, a DMF/DCM solvent/anti-solvent system could be a good starting point.
Protocol:
-
In a small, open vial, dissolve the this compound in a minimal amount of a "good" solvent (e.g., DMF) in which it is highly soluble.
-
Place this small vial inside a larger, sealable container (e.g., a beaker or jar).
-
Add a layer of a "poor" or "anti-solvent" (e.g., DCM), in which the compound is insoluble but which is miscible with the "good" solvent, to the bottom of the larger container.
-
Seal the larger container and leave it in a vibration-free location at a constant temperature.
-
The anti-solvent vapor will slowly diffuse into the solution of the compound, inducing crystallization over hours to days.
-
Once crystals have formed, carefully remove the inner vial and harvest the crystals.
Caption: Workflow for vapor diffusion crystallization.
Characterization and Data Presentation
The purity and identity of the crystallized this compound should be confirmed using appropriate analytical techniques.
Purity Assessment
The purity of the crystalline material can be assessed by:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): This provides quantitative information on the purity of the compound.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a high degree of purity.
Structural Confirmation
The chemical structure of the crystallized material should be confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
Data Presentation: Crystallization Results
| Crystallization Method | Solvent System | Starting Mass (mg) | Crystal Mass (mg) | Yield (%) | Purity (HPLC, %) | Melting Point (°C) | Crystal Morphology |
| Slow Evaporation | |||||||
| Cooling Crystallization | |||||||
| Vapor Diffusion |
This table should be populated by the researcher with experimental data to compare the effectiveness of the different crystallization techniques.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CAS 175202-77-4 [matrix-fine-chemicals.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 6. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
Application Notes and Protocols for the Purification of Crude 4-(4-Methoxyphenyl)pyrimidine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of crude 4-(4-Methoxyphenyl)pyrimidine-2-thiol, a key intermediate in the synthesis of various bioactive molecules. The described methods, including recrystallization and column chromatography, are designed to remove common impurities and yield a product of high purity suitable for downstream applications in medicinal chemistry and drug development.
Introduction
This compound is a versatile heterocyclic compound with significant potential in pharmaceutical research. Its purification is a critical step to ensure the integrity and reliability of subsequent synthetic transformations and biological assays. The crude product, typically synthesized via the condensation of a chalcone with thiourea, may contain unreacted starting materials, intermediates, and side-products. The choice of purification method depends on the impurity profile and the desired final purity.
Potential Impurities
The primary impurities in crude this compound often arise from the synthetic route. Common contaminants may include:
-
Unreacted Starting Materials: 1-(4-methoxyphenyl)ethanone, a substituted benzaldehyde, and thiourea.
-
Chalcone Intermediate: The corresponding chalcone formed from the initial aldol condensation.
-
Side-Products: Products from competing reactions or degradation.
A preliminary purity assessment of the crude material by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to select the most appropriate purification strategy.
Purification Method 1: Recrystallization
Recrystallization is a cost-effective and scalable method for purifying crystalline solids. The selection of an appropriate solvent system is crucial for successful purification.
Experimental Protocol: Recrystallization from Ethanol/DMF
This protocol is adapted from a method used for a structurally similar 4,6-diarylpyrimidine-2-thiol.
-
Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of an 8:2 (v/v) mixture of ethanol and N,N-dimethylformamide (DMF) in an Erlenmeyer flask.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Avoid boiling for extended periods.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed clean flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
Data Presentation
| Parameter | Before Purification (Crude) | After Recrystallization (Typical) |
| Purity (by HPLC) | 85-95% | >98% |
| Yield | - | 70-85% |
| Appearance | Yellowish powder | Off-white to pale yellow crystals |
Purification Method 2: Column Chromatography
Column chromatography is a highly effective technique for separating compounds with different polarities. For this compound, a normal-phase silica gel chromatography approach is suitable.
Experimental Protocol: Flash Column Chromatography
This protocol is based on methods used for purifying similar 2-substitutedthio-4,6-diaryl pyrimidines.[1]
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate), adding silica gel, and evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a flash chromatography column with silica gel (230-400 mesh) using a hexane/ethyl acetate mixture as the mobile phase.
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might start with 2% ethyl acetate and gradually increase to 10% or higher, depending on the separation observed by TLC.[1]
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any remaining traces of solvent.
Data Presentation
| Parameter | Before Purification (Crude) | After Column Chromatography (Typical) |
| Purity (by HPLC) | 85-95% | >99% |
| Yield | - | 50-75% |
| Appearance | Yellowish powder | White to off-white solid |
| Mobile Phase | - | n-Hexane:Ethyl Acetate (gradient)[1] |
| Stationary Phase | - | Silica Gel |
Visualization of Purification Workflows
Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Column Chromatography Workflow
Caption: Workflow for the purification of this compound by column chromatography.
Conclusion
The choice between recrystallization and column chromatography will depend on the specific impurity profile of the crude this compound and the desired level of purity. For moderately pure crude material, recrystallization offers a straightforward and economical approach. For more complex mixtures or when very high purity is required, column chromatography is the preferred method. It is recommended to analyze the purified material by appropriate analytical techniques (e.g., HPLC, NMR, and Mass Spectrometry) to confirm its identity and purity.
References
Application Notes and Protocols for the Characterization of 4-(4-Methoxyphenyl)pyrimidine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical techniques for the structural elucidation and characterization of 4-(4-Methoxyphenyl)pyrimidine-2-thiol. The protocols outlined below are intended to ensure accurate and reproducible results for researchers engaged in the synthesis, quality control, and biological evaluation of this compound.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 175202-77-4 |
| Molecular Formula | C₁₁H₁₀N₂OS |
| Molecular Weight | 218.27 g/mol |
| Appearance | Yellow powder |
| Melting Point | 216-222 °C[1] |
| Solubility | Soluble in DMSO, DMF, and other polar organic solvents. |
Analytical Techniques and Protocols
A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. The following sections detail the experimental protocols for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).
Expected ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OCH₃ (methoxyphenyl) | ~3.8 | Singlet (s) | 3H |
| Aromatic CH (methoxyphenyl) | ~7.0 (d, J ≈ 8.8 Hz) | Doublet (d) | 2H |
| Aromatic CH (methoxyphenyl) | ~7.9 (d, J ≈ 8.8 Hz) | Doublet (d) | 2H |
| Pyrimidine CH | ~7.2 | Doublet (d) | 1H |
| Pyrimidine CH | ~8.5 | Doublet (d) | 1H |
| -SH/-NH (thiol/thione) | ~13.0 | Broad Singlet (br s) | 1H |
Note: The thiol proton (-SH) may exhibit tautomerism with the thione form (-NH-C=S), and its chemical shift can be broad and exchangeable with D₂O.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-15 ppm.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Perform baseline correction.
-
Calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
-
Integrate the signals to determine the relative proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is utilized to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
Expected FT-IR Absorption Bands (KBr Pellet)
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (thione form) | 3100-3300 | Medium |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C-H Stretch (aliphatic, -OCH₃) | 2850-2960 | Medium |
| C=N Stretch (pyrimidine) | 1600-1650 | Strong |
| C=C Stretch (aromatic) | 1450-1600 | Strong |
| C=S Stretch (thione) | 1100-1250 | Strong |
| C-O Stretch (ether) | 1000-1300 | Strong |
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition and Analysis:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum.
-
Identify and assign the characteristic absorption bands to the corresponding functional groups.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
Expected UV-Vis Absorption Maxima (in Methanol)
| Parameter | Value |
| λ_max1 | ~275 nm |
| λ_max2 | ~340 nm |
Note: The exact absorption maxima may vary slightly depending on the solvent used.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent such as methanol or ethanol.
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 2, 4, 6, 8, 10 µg/mL).
-
-
Instrument Parameters:
-
Wavelength Range: 200-400 nm.
-
Scan Speed: Medium.
-
Blank: Use the same solvent as used for the sample preparation.
-
-
Data Acquisition and Analysis:
-
Record the absorbance spectrum of the blank.
-
Record the absorbance spectra of the standard solutions and the unknown sample.
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
For quantitative analysis, construct a calibration curve by plotting absorbance versus concentration of the standard solutions at a selected λ_max.
-
Determine the concentration of the unknown sample using its absorbance and the calibration curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry to confirm the molecular weight and purity of the compound.
Expected LC-MS Data
| Parameter | Value |
| Retention Time (t_R) | Dependent on the specific LC method |
| [M+H]⁺ (m/z) | 219.06 |
| [M-H]⁻ (m/z) | 217.04 |
Experimental Protocol: LC-MS
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography (LC) Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound.
-
Flow Rate: 0.5-1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize for the specific instrument.
-
-
Data Analysis:
-
Analyze the chromatogram to determine the retention time and purity of the compound.
-
Examine the mass spectrum to confirm the molecular weight by identifying the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Biological Context and Potential Signaling Pathways
Derivatives of 4-(4-methoxyphenyl)pyrimidine have been investigated for their potential as anticancer and anti-inflammatory agents. Research suggests that these compounds may exert their effects by inhibiting key signaling pathways involved in cell proliferation, survival, and inflammation.
Inhibition of EGFR/VEGFR-2 Signaling
Several pyrimidine derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial in cancer progression.[2] Inhibition of these receptor tyrosine kinases can block downstream signaling cascades, leading to reduced cell proliferation and angiogenesis.
Inhibition of EGFR and VEGFR-2 Signaling.
Inhibition of the PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism. Its dysregulation is a common feature in many cancers. Pyrimidine derivatives have been shown to inhibit PI3K, thereby blocking the downstream activation of AKT and mTOR and inducing apoptosis in cancer cells.
References
- 1. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 2. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Methoxyphenyl)pyrimidine-2-thiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of 4-(4-Methoxyphenyl)pyrimidine-2-thiol, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and effective method for synthesizing this compound and its derivatives is through the cyclocondensation of a chalcone intermediate with thiourea.[1][2] The chalcone, in this case, 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one or a related derivative, is first synthesized via a Claisen-Schmidt condensation between an appropriate acetophenone (e.g., 4-methoxy acetophenone) and a benzaldehyde.[1][2][3] The resulting chalcone is then reacted with thiourea under basic conditions to yield the target pyrimidine-2-thiol.
Q2: My overall yield is consistently low. What are the most critical steps to optimize?
A2: Low yields in this synthesis can arise from either the initial chalcone formation or the final cyclization step.[4] Key factors to scrutinize include the purity of starting materials, reaction temperature, reaction time, and the choice of base and solvent.[4][5] Incomplete reactions and the formation of side products are common culprits for reduced yields.[4]
Q3: I am observing multiple spots on my TLC plate after the cyclization reaction. What are the likely side products?
A3: The presence of multiple spots on a TLC plate suggests a mixture of products. Common impurities can include unreacted chalcone, incompletely cyclized intermediates, and products from competing side reactions.[4] Over-alkylation or oxidation of the thiol group can also occur under certain conditions.[6] Optimizing reaction conditions, such as temperature and reaction time, can help minimize the formation of these byproducts.[4]
Q4: What is the optimal solvent and base for the cyclocondensation of the chalcone with thiourea?
A4: Ethanolic potassium hydroxide is a frequently used and effective base for the cyclocondensation reaction.[3] The choice of solvent is also crucial, with ethanol being a common choice. The polarity and boiling point of the solvent can significantly affect the reaction kinetics and the solubility of the reactants.[4]
Q5: How can I effectively purify the final product, this compound?
A5: Purification of the crude product is essential for obtaining a high-purity compound. Recrystallization from a suitable solvent, such as ethanol, is a common and effective method.[5] Column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., n-hexane:ethyl acetate) can also be employed for more challenging purifications.[1][2]
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials (chalcone and thiourea) | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using TLC. Consider increasing the reaction time or temperature gradually, while being mindful of potential side product formation.[4] |
| Purity of reagents. | Ensure that the starting materials, especially the chalcone and thiourea, are of high purity and are dry. Moisture can interfere with the reaction.[4] | |
| Inappropriate stoichiometry of reactants. | Verify the molar ratios of the reactants. A slight excess of thiourea may be beneficial in some cases. | |
| Formation of significant byproducts | Suboptimal reaction conditions (e.g., temperature too high). | Overheating can lead to the decomposition of reactants or products.[4] Optimize the reaction temperature to find a balance between reaction rate and selectivity. |
| Incorrect choice of base or solvent. | The basicity and solvent polarity can influence the reaction pathway. Experiment with different bases (e.g., KOH, NaOH) and solvents (e.g., ethanol, methanol) to improve selectivity.[4] | |
| Product loss during workup and purification | Inefficient extraction or filtration. | Ensure proper phase separation during extraction and minimize losses during filtration by washing the filter cake with a small amount of cold solvent.[5] |
| Suboptimal recrystallization solvent. | The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures to maximize recovery.[7] |
Experimental Protocols
Protocol 1: Synthesis of 4-(4-Methoxyphenyl)-6-p-tolylpyrimidine-2-thiol (A representative example)
This protocol is adapted from a similar synthesis of a diaryl pyrimidine-2-thiol.[8]
Step 1: Synthesis of Chalcone
-
To a solution of 4-methoxy acetophenone and an appropriate benzaldehyde (e.g., 4-methylbenzaldehyde) in ethanol, add an aqueous solution of a base (e.g., NaOH).
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash with water, and dry. Recrystallize from ethanol if necessary.
Step 2: Synthesis of 4-(4-Methoxyphenyl)-6-p-tolylpyrimidine-2-thiol
-
A mixture of the synthesized chalcone and thiourea in ethanol is refluxed in the presence of a base (e.g., KOH).
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled and poured into ice-cold water.
-
The resulting solution is acidified with a suitable acid (e.g., dilute HCl or acetic acid) to precipitate the product.
-
The solid product is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/DMF mixture).[8]
Data Presentation
Table 1: Reaction Conditions and Yields for Diaryl Pyrimidine-2-thiol Derivatives
| Compound | Reactants | Base/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 9 | Chalcone, Thiourea | TEA/Acetonitrile | 10-12 | 70-80 | 82 | [1] |
| 10 | Chalcone, Thiourea | TEA/Acetonitrile | 10-12 | 70-80 | 77 | [1] |
| 12 | Chalcone, Thiourea | TEA/Acetonitrile | 10-12 | 70-80 | 63 | [1] |
| 16 | Chalcone, Thiourea | TEA/Acetonitrile | 10-12 | 70-80 | 72 | [1][2] |
| 4a | Chalcone, Thiourea | KOH/Ethanol | - | Reflux | - | [8] |
Note: The yields presented are for structurally related compounds and may vary for this compound.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
- 1. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 2. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Pyrimidine-2-thiol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidine-2-thiols. The following information addresses common side reactions and offers guidance on optimizing experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a low yield of my desired pyrimidine-2-thiol. What are the common causes and how can I improve it?
A1: Low yields in pyrimidine-2-thiol synthesis, particularly from the reaction of chalcones and thiourea, can stem from several factors. Below is a troubleshooting guide to address this issue.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting:
-
Reaction Time: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC).
-
Temperature: A moderate increase in reaction temperature can sometimes improve the yield, but be cautious as higher temperatures can also promote side reactions.
-
-
-
Purity of Reactants: Impurities in the starting materials, such as the chalcone or thiourea, can inhibit the reaction or lead to the formation of byproducts.
-
Troubleshooting:
-
Ensure the purity of your starting materials by recrystallization or column chromatography.
-
Use freshly prepared or properly stored reagents.
-
-
-
Suboptimal Reaction Conditions: The choice of solvent and base is crucial for the reaction's success.
-
Troubleshooting:
-
Solvent: While ethanol is commonly used, exploring other polar solvents might improve the solubility of reactants and enhance the reaction rate.
-
Base: The concentration and type of base (e.g., KOH, NaOH) can significantly influence the reaction outcome. Optimize the base concentration to favor the desired product formation.
-
-
-
Side Reactions: Several side reactions can compete with the main reaction, reducing the yield of the desired product. These are discussed in detail in the following questions.
Q2: I have isolated a byproduct with a different substitution pattern than my expected pyrimidine-2-thiol. What could be the reason for this?
A2: The reaction between a chalcone (an α,β-unsaturated ketone) and thiourea can proceed through two different initial steps: a Michael addition or a Claisen-Schmidt condensation type reaction. This can lead to the formation of regioisomeric pyrimidine-2-thiol products.
-
Michael Addition (1,4-addition): The nucleophilic nitrogen of thiourea attacks the β-carbon of the chalcone. This is often the thermodynamically favored pathway.
-
Claisen-Schmidt Condensation (1,2-addition): The nucleophilic nitrogen of thiourea attacks the carbonyl carbon of the chalcone.
The regiochemical outcome can be influenced by the reaction conditions and the electronic properties of the substituents on the chalcone.
-
Troubleshooting Regioselectivity:
-
Reaction Temperature: Lower temperatures generally favor the kinetic product, which may or may not be the desired regioisomer. Experiment with running the reaction at different temperatures.
-
Base: The choice and stoichiometry of the base can influence the nucleophilicity of the thiourea and the electrophilicity of the chalcone, thereby affecting the regioselectivity.
-
Substituent Effects: Electron-withdrawing or electron-donating groups on the aromatic rings of the chalcone can influence the reactivity of the α,β-unsaturated system and the carbonyl group, thus directing the initial nucleophilic attack.
-
Q3: My reaction mixture turns dark, and I am getting a complex mixture of products that is difficult to purify. What could be the cause?
A3: The formation of a dark, complex mixture often indicates the occurrence of side reactions such as self-condensation of the chalcone or oxidation of thiourea.
-
Self-Condensation of Chalcone: Under strong basic conditions, chalcones can undergo self-condensation or polymerization, leading to tar-like substances.
-
Troubleshooting:
-
Base Concentration: Use the minimum effective concentration of the base.
-
Temperature: Avoid excessively high reaction temperatures.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to basic conditions.
-
-
-
Oxidation of Thiourea: Thiourea can be oxidized under certain conditions, leading to various byproducts and a decrease in the concentration of the nucleophile available for the main reaction.
-
Troubleshooting:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.
-
Purity of Reagents: Ensure that the reagents and solvent are free from oxidizing impurities.
-
-
Quantitative Data on Reaction Conditions
The yield of pyrimidine-2-thiol and the formation of byproducts are highly dependent on the specific substrates and reaction conditions used. The following table provides a general overview of how different parameters can affect the reaction outcome.
| Parameter | Condition | Expected Outcome on Pyrimidine-2-thiol Yield | Potential Side Reactions Favored |
| Temperature | Low (e.g., room temp.) | May be lower but with higher selectivity | - |
| High (e.g., reflux) | May be higher but with increased byproducts | Self-condensation of chalcone, oxidation of thiourea | |
| Base Concentration | Low | May result in slower reaction rate | - |
| High | Can accelerate the reaction but may promote side reactions | Self-condensation of chalcone | |
| Solvent | Protic (e.g., Ethanol) | Generally good yields | - |
| Aprotic (e.g., DMF) | Can alter reactivity and selectivity | May favor different regioisomers |
Experimental Protocols
General Procedure for the Synthesis of 4,6-Diarylpyrimidine-2-thiol from Chalcone
This protocol describes a general method for the synthesis of pyrimidine-2-thiols from chalcones and thiourea.[1][2][3]
Materials:
-
Substituted Chalcone (1 equivalent)
-
Thiourea (1-1.2 equivalents)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (2-3 equivalents)
-
Ethanol (as solvent)
-
Hydrochloric Acid (HCl) for neutralization
Procedure:
-
Dissolve the chalcone and thiourea in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add a solution of KOH or NaOH in ethanol to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with dilute HCl until a precipitate forms.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizing Reaction Pathways
To better understand the synthesis and potential side reactions, the following diagrams illustrate the key chemical transformations.
Caption: Main synthetic pathway for pyrimidine-2-thiol via Michael addition.
Caption: Overview of main and common side reactions in pyrimidine-2-thiol synthesis.
Caption: A logical workflow for troubleshooting common issues in pyrimidine-2-thiol synthesis.
References
- 1. Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashdin.com [ashdin.com]
- 3. 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Pyrimidine-2-thiol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of pyrimidine-2-thiol derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of pyrimidine-2-thiol derivatives, primarily through the widely used Biginelli reaction and synthesis from chalcones.
Question 1: My Biginelli reaction for pyrimidine-2-thiol synthesis is giving a very low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the Biginelli reaction are a common challenge. Several factors can contribute to this issue. Here is a systematic approach to troubleshoot and optimize your reaction:
-
Catalyst Choice and Loading: The catalyst is crucial for the Biginelli reaction. While classical methods use strong Brønsted acids like HCl, these can sometimes lead to side reactions.[1] Consider screening various Lewis acid catalysts, which have been shown to improve yields. Ensure you are using the optimal catalyst loading, as too much or too little can be detrimental.[2]
-
Solvent Selection: The polarity of the solvent significantly impacts the reaction rate and yield.[1][3] While ethanol is commonly used, other polar solvents like acetonitrile or even solvent-free conditions have demonstrated improved outcomes for certain substrates.[1][4] Experimenting with different solvents is recommended.
-
Reaction Temperature and Time: Inadequate temperature or reaction time can lead to incomplete conversion. While some reactions proceed at room temperature, others may require heating to reflux.[1][5] Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields.[6] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation.[1]
-
Purity of Reactants: Impurities in the starting materials (aldehyde, β-dicarbonyl compound, and thiourea) can inhibit the reaction or lead to unwanted side products. Ensure all reactants are of high purity.[1]
-
Stoichiometry: While a 1:1:1 molar ratio of reactants is standard, using a slight excess of thiourea (e.g., 1.2-1.5 equivalents) can sometimes improve the yield.[2]
Question 2: I am observing a significant amount of a fluorescent yellow byproduct in my Biginelli reaction. What is this side product and how can I minimize its formation?
Answer:
The fluorescent yellow byproduct is most likely a Hantzsch-type 1,4-dihydropyridine (DHP).[6][7] This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can be formed from the decomposition of urea/thiourea at higher temperatures), competing with the desired Biginelli pathway.[6]
Here are strategies to minimize the formation of the Hantzsch DHP byproduct:
-
Temperature Control: Higher reaction temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.[6]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor the desired pyrimidine-2-thiol synthesis.[6]
-
Order of Addition: Adding the thiourea last to the reaction mixture can sometimes help to minimize its decomposition and subsequent formation of the Hantzsch byproduct.[6]
Question 3: My crude pyrimidine-2-thiol product is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I address this?
Answer:
N-acylureas are common byproducts in the Biginelli reaction that can complicate purification.
-
Reaction Conditions: Careful control of the reaction stoichiometry and catalyst can sometimes suppress the formation of N-acylureas.
-
Purification: Recrystallization is often the most effective method for removing N-acylurea impurities.[8][9] Careful selection of the recrystallization solvent is crucial. Common solvent systems for pyrimidine derivatives include ethanol, ethanol-water mixtures, and ethyl acetate-hexane.[7][8][9]
Question 4: The cyclization of my chalcone with thiourea is not proceeding efficiently, resulting in a low yield of the desired pyrimidine-2-thiol. What can I do to improve this?
Answer:
Low yields in the cyclization of chalcones with thiourea can be due to several factors:
-
Base and Solvent System: The choice of base and solvent is critical. Ethanolic potassium hydroxide is a commonly used system.[10][11] Ensure the base is of good quality and the solvent is anhydrous.
-
Reaction Time and Temperature: These reactions often require refluxing for several hours.[10][11] Monitor the reaction by TLC to determine the optimal reaction time.
-
Chalcone Purity: Impurities in the starting chalcone can interfere with the cyclization reaction. Ensure the chalcone is pure before proceeding.
Frequently Asked Questions (FAQs)
This section provides answers to frequently asked questions regarding the synthesis, characterization, and potential applications of pyrimidine-2-thiol derivatives.
Synthesis and Optimization
Q1: What are the most common methods for synthesizing pyrimidine-2-thiol derivatives?
A1: The most prevalent methods are the Biginelli reaction and synthesis from chalcones .
-
The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and thiourea.[5][12]
-
Synthesis from chalcones involves a two-step process. First, a chalcone is synthesized via a Claisen-Schmidt condensation of an acetophenone with a substituted benzaldehyde. The resulting chalcone is then cyclized with thiourea in the presence of a base to yield the pyrimidine-2-thiol derivative.[13][14][15]
Q2: How do different catalysts affect the yield of the Biginelli reaction for pyrimidine-2-thiol synthesis?
A2: The choice of catalyst has a significant impact on the reaction yield and time. While traditional methods use Brønsted acids like HCl, a variety of more efficient catalysts have been developed.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| HCl | Ethanol | Reflux | 2.5 h | Moderate | [5] |
| Ammonium Chloride | Solvent-free | - | - | Good | [6] |
| Bismuth(III) Nitrate | Acetonitrile | - | 2.5 h | 42-95 | [1] |
| PPh₃ | Solvent-free | - | - | High | [1] |
| Diisopropyl Ethyl Ammonium Acetate (DIPEAc) | DIPEAc | Room Temp | 45 min | 96 | [4] |
| Silica-supported P₂O₅ | Solvent-free | - | - | High | [16] |
| Cobalt Complex | Solvent-free | 80 | 2 h | up to 99 | [16] |
Q3: What is the effect of the solvent on the Biginelli reaction yield?
A3: The solvent plays a crucial role in the Biginelli reaction, with polar solvents generally favoring higher yields.[1][3]
| Solvent | Dielectric Constant | Yield (%) |
| n-hexane | 1.89 | 10 |
| Dichloromethane | 9.08 | 45 |
| Tetrahydrofuran | 7.58 | 55 |
| Acetonitrile | 37.5 | 70 |
| N,N-Dimethylformamide | 36.7 | 80 |
| Ethanol | 24.55 | 60 |
Data adapted from a study on the influence of solvents on the Biginelli reaction.[1]
Q4: How does reaction temperature influence the yield of the Biginelli reaction?
A4: The reaction temperature is a critical parameter. While some modern catalytic systems allow for efficient reactions at room temperature, classical methods often require heating. Optimization is key, as excessively high temperatures can lead to side product formation.[6][17]
| Catalyst | Temperature (°C) | Time | Yield (%) |
| Zeolite-supported heteropolyacid in BMI·PF₆ | 100 | 1 h | up to 99 |
| [BCMAB][2Cl] | 100 | 60 min | High |
| No Catalyst (Solvent-free) | 100-105 | - | High |
Characterization
Q5: What are the typical spectroscopic data (¹H NMR, ¹³C NMR, IR) for pyrimidine-2-thiol derivatives?
A5: The spectroscopic data provide crucial information for structure elucidation.
-
¹H NMR:
-
NH protons: Two broad singlets are typically observed in the regions of δ 9.0-9.8 ppm and δ 7.5-8.3 ppm for the two NH protons of the dihydropyrimidine ring.[18][19]
-
CH proton (C4): A doublet around δ 5.1-5.9 ppm is characteristic of the proton at the C4 position.[11][19]
-
Methyl protons (C6): A singlet around δ 2.2-2.6 ppm corresponds to the methyl group at the C6 position.[11][19]
-
Aromatic protons: Multiplets in the aromatic region (δ 6.7-7.5 ppm) are observed for the aryl substituent.[18]
-
Ester protons: A triplet (for -CH₃) and a quartet (for -OCH₂-) are observed for the ethyl ester group, typically around δ 1.1-1.2 ppm and δ 4.0-4.1 ppm, respectively.[11][19]
-
-
¹³C NMR:
-
IR (KBr, cm⁻¹):
Q6: What are the characteristic fragmentation patterns in the mass spectra of pyrimidine-2-thiol derivatives?
A6: Electron impact mass spectrometry (EI-MS) reveals characteristic fragmentation patterns. The molecular ion peak (M⁺) is usually observed. Common fragmentation pathways include the loss of the side chains (e.g., the ester group) and cleavage of the dihydropyrimidine ring. The presence of sulfur often results in a characteristic M+2 peak due to the natural abundance of the ³⁴S isotope.[18][21]
Biological Activity and Signaling Pathways
Q7: What are the reported biological activities of pyrimidine-2-thiol derivatives?
A7: Pyrimidine-2-thiol derivatives exhibit a wide range of biological activities, including:
Q8: In which signaling pathways are pyrimidine-2-thiol derivatives known to be involved?
A8: Pyrimidine-2-thiol derivatives have been shown to modulate several key signaling pathways implicated in diseases like cancer and inflammation.
-
MAPK Signaling Pathway: Some pyrimidine derivatives act as inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis.[5][26]
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Certain pyrimidine-2-thiol derivatives have been found to inhibit NF-κB activation.[10][25][27][28]
-
PIM-1 Kinase Inhibition: PIM-1 kinase is a promising target for cancer therapy as it is involved in cell cycle progression and apoptosis. Some pyrido[2,3-d]pyrimidine derivatives have shown potent PIM-1 kinase inhibitory activity.[22][29]
-
p53 Pathway: The synthesis of pyrimidines is linked to mitochondrial respiration and can influence the p53 tumor suppressor pathway, which plays a critical role in cell cycle arrest and apoptosis.[30]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Biginelli Reaction)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted benzaldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Thiourea (10 mmol)
-
Ethanol (5 mL)
-
Concentrated HCl (3 drops) or another suitable catalyst
-
Crushed ice
-
Cold water
Procedure:
-
In a round-bottom flask, combine the substituted benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (10 mmol) in ethanol (5 mL).[5]
-
Add the catalyst (e.g., three drops of concentrated HCl).[5]
-
Heat the reaction mixture under reflux for 2.5 hours. Monitor the reaction progress by TLC.[5]
-
After completion, cool the reaction mixture to room temperature.[5]
-
Pour the cooled mixture onto crushed ice (30 g) and stir for 5-10 minutes.[5]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with ice-cold water (50 mL).[5]
-
Recrystallize the crude product from a suitable solvent, such as hot ethanol, to obtain the pure pyrimidine-2-thiol derivative.[5]
Protocol 2: General Procedure for the Synthesis of 4,6-Diarylpyrimidine-2-thiol from Chalcones
Materials:
-
Substituted chalcone (0.01 mol)
-
Thiourea (0.01 mol)
-
Potassium hydroxide (0.02 mol)
-
Absolute ethanol (20 mL)
-
Water
-
Ethanol/DMF (8:2) for recrystallization
Procedure:
-
In a round-bottom flask, dissolve the chalcone (0.01 mol), thiourea (0.01 mol), and potassium hydroxide (0.02 mol) in absolute ethanol (20 mL).[10]
-
Heat the mixture under reflux for 12 hours. Monitor the reaction by TLC.[10]
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Dissolve the residue in water, filter to remove any insoluble material, and then acidify the filtrate to precipitate the product.
-
Collect the crude product by filtration, wash with water, and dry.
-
Recrystallize the crude product from an ethanol/DMF (8:2) mixture to obtain the pure 4,6-diarylpyrimidine-2-thiol.[10]
Visualizations
Caption: Experimental workflow for the Biginelli synthesis of pyrimidine-2-thiol derivatives.
Caption: Inhibition of the MAPK signaling pathway by pyrimidine-2-thiol derivatives.
Caption: Inhibition of the NF-κB signaling pathway by pyrimidine-2-thiol derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijmphs.com [ijmphs.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of dihydropyrimidinones via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. jetir.org [jetir.org]
- 19. rsc.org [rsc.org]
- 20. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. biomedres.us [biomedres.us]
- 25. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. AU2022305807A1 - Pyrimidine compounds for use as map4k1 inhibitors - Google Patents [patents.google.com]
- 27. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 30. Pyrimidine biosynthesis links mitochondrial respiration to the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(4-Methoxyphenyl)pyrimidine-2-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4-(4-Methoxyphenyl)pyrimidine-2-thiol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing a significantly low yield in my synthesis of this compound. What are the common causes?
Low yields in this synthesis can typically be attributed to several factors, including suboptimal reaction conditions, purity of starting materials, and the formation of side products. The most common synthetic route involves the cyclocondensation of a chalcone intermediate with thiourea. Key areas to investigate are:
-
Reaction Temperature and Time: Inadequate temperature or reaction duration can lead to incomplete conversion. Conversely, excessively high temperatures may cause decomposition of reactants or products.[1]
-
Stoichiometry of Reactants: The molar ratio of the chalcone intermediate to thiourea is critical. An excess of thiourea is often used to drive the reaction to completion, but a large excess can sometimes complicate purification.
-
Choice and Concentration of Base/Catalyst: The reaction is typically base-catalyzed. The type of base (e.g., KOH, NaOH) and its concentration can significantly influence the reaction rate and yield. In related Biginelli reactions, both Brønsted and Lewis acids are used as catalysts, and their choice is crucial.[1]
-
Purity of Starting Materials: Impurities in the starting chalcone (1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one) or thiourea can inhibit the reaction.
-
Side Reactions: The formation of byproducts, such as those from self-condensation or decomposition, can reduce the yield of the desired product.
Q2: My reaction mixture is turning dark and forming a tar-like substance. What is causing this resinification and how can I prevent it?
Resinification, or the formation of a dark, tarry substance, is a common issue, particularly under harsh reaction conditions.
-
Likely Cause: This is often due to the decomposition of thiourea or the chalcone at high temperatures, especially in the presence of a strong base or acid.
-
Prevention Strategies:
-
Temperature Control: Lower the reaction temperature and potentially extend the reaction time to compensate.
-
Catalyst/Base Moderation: If using a strong base, consider reducing its concentration or switching to a milder base.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative side reactions that contribute to tar formation.
-
Q3: I am observing multiple spots on my TLC plate, indicating the presence of byproducts. What are the likely side reactions?
The presence of multiple spots on a Thin Layer Chromatography (TLC) plate suggests the formation of one or more side products.
-
Unreacted Starting Material: One of the most common "extra" spots is simply unreacted chalcone.
-
Hantzsch-type Dihydropyridine: In related Biginelli reactions, a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine. This can occur if ammonia is formed from the decomposition of urea (or thiourea) at elevated temperatures.
-
Self-Condensation Products: The chalcone starting material can potentially undergo self-condensation reactions under basic conditions.
To address this, optimizing reaction conditions (temperature, reaction time, and catalyst) is key. Monitoring the reaction progress by TLC is crucial to determine the optimal time to stop the reaction before significant byproduct formation occurs.
Q4: Should I use a one-pot three-component reaction (Biginelli-type) or a two-step synthesis starting from a chalcone?
Both a one-pot synthesis (reacting 4-methoxyacetophenone, an appropriate aldehyde, and thiourea) and a two-step approach (synthesis of the chalcone followed by cyclization with thiourea) are viable.
-
Two-Step Synthesis (via Chalcone): This is a very common and often reliable method.[2] It allows for the isolation and purification of the intermediate chalcone, which can lead to a cleaner final reaction and potentially a higher overall yield of the desired pyrimidine-2-thiol.
-
One-Pot Synthesis (Biginelli-like): While potentially more time-efficient, one-pot reactions can be more challenging to optimize due to the competing reactions and potential for byproduct formation. However, with careful control of reaction conditions, this can be a very effective method.
The choice often depends on the specific substrates and the researcher's preference for experimental design. If experiencing low yields with a one-pot approach, switching to a two-step synthesis may provide better results.
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound via Chalcone Intermediate
Step 1: Synthesis of (2E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)
-
Reactants:
-
4-Methoxyacetophenone
-
Benzaldehyde
-
Ethanol
-
Aqueous Potassium Hydroxide (KOH) solution (e.g., 40%)
-
-
Procedure:
-
Dissolve 4-methoxyacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol in a flask.
-
Slowly add the aqueous KOH solution with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 3-6 hours. Monitor the reaction progress using TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid product, wash with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified chalcone.
-
Step 2: Synthesis of 4-(4-Methoxyphenyl)-6-phenylpyrimidine-2-thiol
-
Reactants:
-
(2E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone from Step 1)
-
Thiourea
-
Ethanolic Potassium Hydroxide (KOH)
-
-
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1 equivalent) and thiourea (1-1.5 equivalents) in ethanol.
-
Add a solution of KOH in ethanol.
-
Reflux the reaction mixture for 4-22 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify with a weak acid, such as acetic acid, to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude this compound from a suitable solvent like ethanol or a DMF/ethanol mixture.[3]
-
Data Presentation
Table 1: Troubleshooting Guide for Low Yield
| Observation | Potential Cause | Recommended Action |
| Low conversion of starting material | Insufficient reaction time or temperature | Increase reflux time and/or temperature incrementally. Monitor by TLC. |
| Inactive catalyst/base | Use a freshly prepared base solution. Consider a different base (e.g., NaOH). | |
| Impure reactants | Purify starting materials (chalcone and thiourea) before use. | |
| Formation of dark, tarry material | Decomposition of reactants at high temperature | Lower the reaction temperature and extend the reaction time.[1] |
| Reaction conditions too harsh | Use a lower concentration of the base. | |
| Multiple spots on TLC | Formation of side products | Optimize reaction temperature and time. Consider using a milder catalyst. |
| Decomposition of product | Reduce reaction time once the main product spot on TLC is maximized. | |
| Difficulty in product isolation | Product is soluble in the workup solvent | Ensure complete precipitation by adjusting the pH carefully. Use a different solvent for recrystallization. |
Table 2: Example Reaction Conditions from Literature for Analogous Syntheses
| Reactants | Base/Catalyst | Solvent | Time | Temperature | Yield | Reference |
| Chalcone, Thiourea | Ethanolic KOH | Ethanol | 22 h | Reflux | Not specified | |
| Chalcone, Thiourea | Not specified | Ethanol/DMF | Not specified | Not specified | 82% (for 4a) | [3] |
| Chalcone, Thiourea | NaOH | Ethanol | 1 h (ultrasound) | 50°C | Medium to excellent | [4] |
| Chalcone, Urea | Aq. KOH | Ethanol | 4 h | Reflux | Good | [5] |
Visualizations
Reaction Pathway
Caption: Two-step synthesis pathway for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield issues.
Problem-Solution Relationship
Caption: Relationship between common problems and their respective solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 3. 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Purification challenges with 4-(4-Methoxyphenyl)pyrimidine-2-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges with 4-(4-Methoxyphenyl)pyrimidine-2-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities originate from the starting materials and potential side reactions during the cyclocondensation of the corresponding chalcone with thiourea. These can include unreacted 1-(4-methoxyphenyl)-3-aryl-prop-2-en-1-one (chalcone), excess thiourea, and oxidized disulfide byproducts. Incomplete cyclization can also lead to the presence of intermediate Michael adducts.
Q2: My purified this compound appears as a yellow powder. Is this the expected appearance?
A2: Yes, this compound is typically described as a yellow powder. Significant deviation from this, such as a brownish or tar-like appearance, may indicate the presence of impurities.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To minimize the risk of oxidation to the disulfide, it is recommended to store the compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).
Q4: I am observing poor solubility of my crude product in common organic solvents. What are my options for purification?
A4: Poor solubility can be a significant challenge. For recrystallization, you may need to explore solvent systems involving higher boiling point polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), followed by the addition of an anti-solvent. For column chromatography, you may need to use a stronger eluent system or a different stationary phase.
Troubleshooting Guides
Recrystallization Issues
Problem: Oiling out during recrystallization.
Symptoms: The compound separates as an oil rather than forming crystals upon cooling.
Possible Causes & Solutions:
| Cause | Solution |
| Solution is too concentrated. | Add a small amount of hot solvent to redissolve the oil and then allow it to cool slowly. |
| Cooling is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help. |
| Solvent is not ideal. | Try a different solvent or a solvent mixture. A small amount of a co-solvent can sometimes prevent oiling out. |
| Presence of impurities. | First, attempt to purify the crude product by another method, such as a quick filtration through a silica plug, before recrystallization. |
Problem: Low recovery after recrystallization.
Symptoms: The yield of purified product is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Solution |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product completely. |
| The product is partially soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Premature crystallization during hot filtration. | Pre-heat the funnel and receiving flask before hot filtration to prevent the product from crashing out. |
Column Chromatography Issues
Problem: Poor separation of the desired product from impurities.
Symptoms: TLC analysis of the collected fractions shows co-elution of the product and one or more impurities.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate solvent system. | Optimize the eluent system using TLC. A common starting point for similar compounds is a mixture of n-hexane and ethyl acetate. Adjust the polarity to achieve better separation. |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded onto the column. |
| Column was not packed properly. | Ensure the silica gel is packed uniformly to avoid channeling. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair. Ethanol or ethanol/water mixtures are often a good starting point for pyrimidine derivatives.
-
Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen hot solvent to achieve complete dissolution with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
-
TLC Analysis: Determine an appropriate solvent system (eluent) using TLC that provides good separation of the target compound from impurities (aim for an Rf value of 0.2-0.4 for the product). A common eluent for similar compounds is a mixture of n-hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Summary of Potential Impurities and Identification Methods
| Impurity | Potential Source | Recommended Analytical Method |
| Unreacted Chalcone | Incomplete reaction | TLC, HPLC, 1H NMR |
| Thiourea | Excess reagent | TLC (may require specific staining), 1H NMR (in D2O) |
| Disulfide byproduct | Oxidation of the thiol | Mass Spectrometry, 1H NMR (absence of SH peak) |
| Michael Adduct | Incomplete cyclization | HPLC-MS, 1H NMR |
Table 2: Comparison of Purification Methods
| Method | Typical Yield | Purity Achieved | Advantages | Disadvantages |
| Recrystallization | 70-90% | >98% | Simple, cost-effective, scalable. | Can be time-consuming, potential for low recovery if solubility is not ideal. |
| Column Chromatography | 50-80% | >99% | High purity can be achieved, good for separating closely related impurities. | More complex, requires larger volumes of solvent, can be less scalable. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purification challenges.
Preventing byproduct formation in the synthesis of 4-(4-Methoxyphenyl)pyrimidine-2-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Methoxyphenyl)pyrimidine-2-thiol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-established method is the base-catalyzed cyclocondensation reaction of 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (a chalcone) with thiourea.[1][2] This reaction is a variation of the Biginelli reaction and provides a straightforward approach to the pyrimidine-2-thiol scaffold.
Q2: What is the primary byproduct I should be aware of during this synthesis?
A2: The major byproduct is 4-(4-methoxyphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione.[3][4][5] This dihydropyrimidine is a partially reduced analog of the target compound and its formation is a common issue in this type of cyclization reaction.
Q3: How can I distinguish between the desired product and the dihydropyrimidine byproduct?
A3: Spectroscopic methods are the most effective way to differentiate between the two compounds. In ¹H NMR spectroscopy, the dihydropyrimidine byproduct will show a characteristic signal for the proton at the C4 position of the ring, typically as a doublet in the range of δ 5.0-5.5 ppm.[6] The fully aromatized pyrimidine-2-thiol will not have this signal but will instead show a characteristic singlet for the C5-H of the pyrimidine ring. Thin Layer Chromatography (TLC) can also be used to monitor the reaction progress and distinguish between the starting material, product, and byproduct, as they will have different Rf values.[1][7][8]
Q4: Can the dihydropyrimidine byproduct be converted to the desired this compound?
A4: Yes, the dihydropyrimidine byproduct can be oxidized to the desired pyrimidine-2-thiol. Various oxidizing agents can be employed for this purpose, such as potassium peroxydisulfate or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[9] This oxidation step can be a useful strategy to improve the overall yield of the desired product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | - Incomplete reaction. - Suboptimal reaction temperature. - Inappropriate choice or concentration of base. - Formation of the dihydropyrimidine byproduct. | - Monitor the reaction by TLC to ensure completion.[1][7][8] - Optimize the reaction temperature; prolonged heating at reflux is often required. - Experiment with different bases such as KOH, NaOH, or sodium ethoxide. - If a significant amount of the dihydropyrimidine is formed, isolate the mixture and perform an oxidation step.[9] |
| Presence of a significant amount of an unexpected byproduct | - Formation of the dihydropyrimidine-2(1H)-thione. - Side reactions of the starting chalcone. | - Confirm the identity of the byproduct using ¹H NMR spectroscopy.[6] - If it is the dihydropyrimidine, consider modifying the reaction conditions (e.g., using a milder base or shorter reaction time) or implementing a subsequent oxidation step. - Ensure the purity of the starting chalcone to avoid side reactions. |
| Difficulty in purifying the final product | - Similar polarities of the product and the dihydropyrimidine byproduct. - Presence of unreacted starting materials. | - Utilize column chromatography with a carefully selected eluent system to separate the product from the byproduct. - Recrystallization from a suitable solvent system (e.g., ethanol/DMF) can be effective for purification.[1] - Ensure the reaction goes to completion to minimize the presence of starting materials in the crude product. |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure and may require optimization based on laboratory conditions and desired purity.
Materials:
-
1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)
-
Thiourea
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Absolute Ethanol
-
Distilled Water
-
Hydrochloric Acid (HCl) or Acetic Acid for neutralization
Procedure:
-
In a round-bottom flask, dissolve the chalcone (0.01 mol) and thiourea (0.01 mol) in absolute ethanol (20-30 mL).
-
Add a solution of KOH (0.02 mol) in a small amount of water or an equivalent amount of another base.
-
Heat the mixture under reflux for 8-12 hours. The progress of the reaction should be monitored by TLC.[1]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with dilute HCl or acetic acid to precipitate the crude product.
-
Filter the precipitate, wash it with cold water, and dry it.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) or by column chromatography.[1]
Oxidation of Dihydropyrimidine Byproduct
Materials:
-
Crude product containing 4-(4-methoxyphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione
-
Potassium peroxydisulfate (K₂S₂O₈) or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Acetonitrile and Water (for K₂S₂O₈) or an appropriate organic solvent for DDQ
Procedure (using K₂S₂O₈):
-
Dissolve the crude product in a mixture of acetonitrile and water.
-
Add potassium peroxydisulfate to the solution.
-
Heat the mixture, potentially under microwave irradiation, for a short period (e.g., 10-20 minutes).[9]
-
Monitor the reaction by TLC until the dihydropyrimidine spot disappears.
-
Work up the reaction mixture to isolate the oxidized product, which can then be purified.
Visualizations
Reaction Pathway and Byproduct Formation
Caption: Synthesis pathway and potential byproduct formation.
Troubleshooting Workflow
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ajrconline.org [ajrconline.org]
- 3. benthamscience.com [benthamscience.com]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydropyrimidine-2-thione derivatives as SARS-CoV-2 main protease inhibitors: synthesis, SAR and in vitro profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjpls.org [wjpls.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 4-(4-Methoxyphenyl)pyrimidine-2-thiol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 4-(4-Methoxyphenyl)pyrimidine-2-thiol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound on a larger scale?
A1: The most prevalent and scalable method is a two-step synthesis. The first step involves the Claisen-Schmidt condensation of 4-methoxyacetophenone and an appropriate aldehyde to form a chalcone precursor. This chalcone is then cyclized with thiourea in a basic medium to yield the desired this compound.[1][2] This approach is favored for its use of readily available starting materials and generally good yields.
Q2: I am observing a low yield in the chalcone formation step. What are the possible reasons?
A2: Low yields in the Claisen-Schmidt condensation can be attributed to several factors. Inadequate reaction time or temperature can lead to incomplete conversion. The concentration and choice of base (e.g., NaOH or KOH) are critical; an insufficient amount may not effectively catalyze the reaction. Additionally, the purity of the reactants, particularly the aldehyde, is crucial, as impurities can lead to side reactions.
Q3: During the cyclization with thiourea, I am getting a mixture of products. How can I improve the selectivity?
A3: The formation of byproducts during cyclization is a common issue. To enhance selectivity, ensure the reaction is carried out under optimal basic conditions, as this facilitates the desired Michael addition and subsequent cyclization.[1][2] The choice of solvent can also influence the reaction; ethanol is commonly used.[3] Careful control of the reaction temperature and time is also important to minimize side reactions. A gradual addition of the acid during workup can also help in isolating a cleaner product.[4]
Q4: What is the expected tautomeric form of the final product?
A4: this compound can exist in thiol-thione tautomeric forms. In solution, particularly in polar solvents like DMSO and chloroform, the thione form is often predominant.[2] Spectroscopic analysis, such as 1H NMR, can help identify the major tautomer present.
Q5: Are there any specific safety precautions I should take when scaling up this synthesis?
A5: When scaling up, it is crucial to manage the exothermic nature of the Claisen-Schmidt condensation by ensuring adequate cooling and controlled addition of reagents. Both sodium hydroxide/potassium hydroxide and thiourea can be hazardous, so appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. The reaction should be conducted in a well-ventilated fume hood.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Chalcone | - Incomplete reaction. - Impure reactants. - Incorrect base concentration. | - Increase reaction time and/or temperature. - Use freshly distilled aldehyde and pure 4-methoxyacetophenone. - Optimize the amount and concentration of the base (NaOH or KOH). |
| Formation of Multiple Products in Cyclization | - Non-optimal reaction conditions. - Side reactions due to prolonged heating. - Incorrect pH during workup. | - Ensure a sufficiently basic medium for the reaction. - Monitor the reaction progress by TLC to avoid over-running. - Perform a slow and controlled acidification during product isolation.[4] |
| Product is an Oil and Difficult to Crystallize | - Presence of impurities. - Residual solvent. | - Purify the crude product using column chromatography. - Ensure complete removal of the solvent under reduced pressure. - Try recrystallization from a different solvent system. |
| Inconsistent Results Upon Scale-Up | - Inefficient mixing. - Poor temperature control. - Changes in reagent addition rate. | - Use an appropriate overhead stirrer for efficient mixing. - Employ a cooling bath to manage exotherms. - Maintain a consistent and controlled rate of reagent addition. |
| Thiol Oxidation | - Exposure to air for extended periods. | - Work under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during purification and storage. - Store the final product in a cool, dark, and dry place. |
Experimental Protocols
Step 1: Synthesis of 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)
This procedure is based on the general principles of the Claisen-Schmidt condensation.
Materials:
-
4-Methoxyacetophenone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Deionized Water
-
Hydrochloric Acid (HCl)
Procedure:
-
Dissolve 4-methoxyacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, prepare a solution of NaOH or KOH (1.2 equivalents) in water and add it dropwise to the stirred solution of the ketone and aldehyde.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute HCl to precipitate the chalcone.
-
Filter the solid product, wash it thoroughly with water until the washings are neutral, and dry it in a vacuum oven.
-
Recrystallize the crude product from ethanol to obtain pure 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one.
Step 2: Synthesis of 4-(4-Methoxyphenyl)-6-phenylpyrimidine-2-thiol
This protocol is adapted from the general procedure for the cyclization of chalcones with thiourea.[3]
Materials:
-
1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone from Step 1)
-
Thiourea
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Add a solution of KOH (2 equivalents) in ethanol to the mixture.
-
Heat the reaction mixture to reflux and maintain it for 10-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and acidify with glacial acetic acid to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/DMF mixture.[3]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Plausible reaction mechanism for pyrimidine-2-thiol formation.
References
- 1. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 2. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
Stability issues of 4-(4-Methoxyphenyl)pyrimidine-2-thiol in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(4-Methoxyphenyl)pyrimidine-2-thiol in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The thiol group is susceptible to oxidation, which can lead to the formation of disulfides and other degradation products. The pyrimidine ring may also be subject to hydrolysis under strongly acidic or basic conditions.
Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A2: For similar heterocyclic thiol compounds, maximum stability in aqueous solutions is often observed in a slightly acidic pH range, typically between pH 3 and 6. It is recommended to perform a pH stability study for your specific experimental conditions to determine the optimal pH. Avoid highly acidic or alkaline conditions, as these can catalyze the degradation of the pyrimidine ring or promote the oxidation of the thiol group.
Q3: What are the recommended storage conditions for stock solutions of this compound?
A3: To minimize degradation, stock solutions of this compound should be stored at low temperatures, ideally at -20°C or -80°C. It is also advisable to protect solutions from light by using amber vials or by wrapping the container in aluminum foil. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: How can I detect and quantify the degradation of this compound in my samples?
A4: The most reliable method for detecting and quantifying the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. An appropriate HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active ingredient.
Q5: What are the likely degradation products of this compound?
A5: The thiol group is prone to oxidation, leading to the formation of a disulfide dimer as a primary degradation product. Further oxidation can yield sulfinic and sulfonic acids. Under harsh conditions, the pyrimidine ring can undergo hydrolytic cleavage.
Troubleshooting Guides
Issue 1: I am observing a decrease in the peak area of my compound in HPLC analysis over a short period.
-
Possible Cause: The compound may be degrading in the solvent used for analysis or due to the storage conditions of the prepared samples.
-
Troubleshooting Steps:
-
Solvent Selection: Assess the stability of the compound in different HPLC-grade solvents to identify a more suitable one.
-
Temperature Control: Ensure that the autosampler is temperature-controlled, and samples are kept at a low temperature (e.g., 4°C) during the analysis sequence.
-
pH of Mobile Phase: Evaluate the pH of the mobile phase. A slightly acidic mobile phase may improve stability during the chromatographic run.
-
Fresh Preparations: Prepare samples immediately before analysis whenever possible.
-
Issue 2: My experimental results are inconsistent, and I suspect compound instability in my assay medium.
-
Possible Cause: The compound is likely degrading in the complex biological matrix of the assay medium.
-
Troubleshooting Steps:
-
Stability in Media: Conduct a time-course experiment to evaluate the stability of the compound in the specific assay medium under the experimental conditions (e.g., temperature, CO2 incubation).
-
Fresh Dilutions: Prepare fresh dilutions of the compound from a frozen stock solution for each experiment.
-
Control Experiments: Include a time-zero control and a compound-only (no cells/reagents) control to assess the extent of degradation over the experiment's duration.
-
Quantitative Stability Data
While specific quantitative stability data for this compound is not extensively available in the public domain, the following table provides a general guideline for the expected stability of similar pyrimidine-2-thiol derivatives under forced degradation conditions.
| Stress Condition | Reagent/Condition | Typical Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 10-20% | Cleavage of the pyrimidine ring |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | 15-30% | Cleavage of the pyrimidine ring, salt formation |
| Oxidation | 3% H₂O₂, RT, 24h | 20-40% | Disulfide dimer, Sulfinic acid, Sulfonic acid |
| Thermal Degradation | 80°C, 48h (Solid State) | 5-15% | Unspecified thermal decomposition products |
| Photodegradation | UV light (254 nm), 24h | 10-25% | Photolytic decomposition products |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 48 hours. Dissolve the stressed solid to obtain a final concentration of 100 µg/mL in the mobile phase.
-
Photolytic Degradation: Expose a solution of the compound (100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.
Stability-Indicating HPLC Method
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a slightly acidic buffer (e.g., 0.02 M potassium phosphate monobasic, pH 3.5).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
Technical Support Center: Recrystallization of 4-(4-Methoxyphenyl)pyrimidine-2-thiol
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the recrystallization of 4-(4-Methoxyphenyl)pyrimidine-2-thiol. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a solvent selection workflow to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. For this compound, polar protic solvents such as methanol and ethanol, or a mixture of ethanol and water, are excellent starting points. This is based on the principle that solvents with functional groups similar to the compound often work well.[1]
Q2: My compound is not dissolving in the hot solvent. What should I do?
If the compound does not dissolve completely, you can add more of the hot solvent in small portions until a clear solution is achieved.[2] If it remains insoluble even with a large volume of solvent, you may need to select a different, more suitable solvent system.
Q3: No crystals are forming after the solution has cooled. What are the next steps?
If crystals do not form, the solution may not be supersaturated, meaning it is too dilute.[3][4] You can try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod to create nucleation sites.[5]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystal growth.[5]
-
Reducing Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[3][5]
-
Further Cooling: If crystals still haven't formed at room temperature, place the flask in an ice bath.
Q4: My compound has "oiled out" instead of forming crystals. What does this mean and how can I fix it?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the compound is highly impure.[4] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4][5]
Q5: How can I improve the yield of my recrystallization?
A low yield can result from using too much solvent, as a significant amount of the compound will remain in the mother liquor.[5] To maximize yield, use the minimum amount of hot solvent necessary to fully dissolve the compound. Also, ensure the solution is sufficiently cooled in an ice bath before filtration to minimize the amount of dissolved product.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| No Crystal Formation | Solution is too dilute (not supersaturated). | Evaporate some solvent by gentle heating and re-cool.[3][5] |
| Nucleation has not occurred. | Scratch the inner surface of the flask with a glass rod or add a seed crystal.[5] | |
| "Oiling Out" (Formation of an oil instead of crystals) | Solution was cooled too rapidly. | Reheat to dissolve the oil, then allow the solution to cool more slowly. An inverted beaker over the flask can help insulate it. |
| High concentration of impurities. | Consider pre-purification by another method or add activated charcoal to the hot solution to adsorb impurities, followed by hot filtration. | |
| Inappropriate solvent choice. | Select a solvent in which the compound is less soluble. | |
| Low Crystal Yield | Too much solvent was used. | Use the minimum amount of hot solvent required for dissolution. Recover additional product from the mother liquor by evaporating the solvent.[5] |
| Premature crystallization during hot filtration. | Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. | |
| Crystals were not completely collected. | Ensure all crystals are transferred to the filter and wash with a minimal amount of ice-cold solvent. | |
| Colored Impurities in Crystals | Impurities have similar solubility to the product. | Add a small amount of activated charcoal to the hot solution, then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. |
Solvent Selection and Solubility Data
Selecting the right solvent is crucial for successful recrystallization. An ideal solvent will exhibit high solubility for the target compound at its boiling point and low solubility at low temperatures.
Solubility Characteristics of this compound (Qualitative)
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Comments |
| Methanol | Low | High | Good potential for single-solvent recrystallization. |
| Ethanol | Low | High | Similar to methanol, a good candidate. |
| Water | Insoluble | Insoluble | Can be used as an anti-solvent in a mixed-solvent system with a soluble solvent like ethanol. |
| Acetone | Moderate | High | May be suitable, but the high solubility at room temperature could lead to lower yields. |
| Ethyl Acetate | Moderate | High | Similar to acetone, may result in lower yields. |
| Hexane | Insoluble | Insoluble | Can be used as an anti-solvent. |
| Toluene | Low | Moderate | May be a viable option, though less common for this class of compounds. |
| Ethanol/Water Mixture | Low | High | A 30% ethanol-water solution has been reported for recrystallizing a similar compound and is a promising mixed-solvent system. |
Note: This table is based on general principles of solubility and data for structurally similar compounds. Experimental verification is recommended.
Experimental Protocol: Recrystallization
This protocol outlines the steps for the single-solvent recrystallization of this compound using methanol.
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Erlenmeyer flasks (2)
-
Heating source (hot plate or steam bath)
-
Glass stirring rod
-
Watch glass
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of hot methanol until the compound is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum or in a desiccator to remove any residual solvent.
Workflow and Diagrams
Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate recrystallization solvent.
Caption: A decision-making workflow for selecting a suitable recrystallization solvent.
References
Technical Support Center: Overcoming Poor Solubility of 4-(4-Methoxyphenyl)pyrimidine-2-thiol in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 4-(4-Methoxyphenyl)pyrimidine-2-thiol during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
While specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature, pyrimidine derivatives with similar structures are often poorly soluble in aqueous solutions.[1][2] The presence of the methoxyphenyl and pyrimidine rings contributes to its lipophilic nature.[3] One supplier has noted its "favorable solubility properties," but this is not quantified.[4] Therefore, it is recommended to experimentally determine its solubility in solvents relevant to your specific assay.
Q2: What are the initial recommended solvents for preparing a stock solution?
For initial testing, Dimethyl Sulfoxide (DMSO) is a common choice for dissolving poorly soluble compounds for in vitro assays.[5][6] Other organic solvents such as methanol, ethanol, N,N-dimethylformamide (DMF), and tetrahydrofuran (THF) have also been used for various pyrimidine derivatives and can be considered.[2][7]
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. What can I do?
This is a common issue with poorly soluble compounds.[5] Several strategies can be employed to mitigate this:
-
Reduce the final concentration of the compound in the assay.
-
Decrease the percentage of DMSO in the final assay solution (typically kept at or below 1-2%).[5]
-
Use solubilizing agents in your assay buffer, such as non-ionic surfactants like Tween 80 or Pluronic F-68, or cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD).[8]
-
Prepare a solid dispersion of the compound in a polymer matrix to enhance its dissolution.[9][10]
Q4: Are there any formulation strategies that can improve the bioavailability of this compound for in vivo studies?
Yes, several formulation strategies can enhance the bioavailability of poorly soluble drugs:[11][12]
-
Lipid-based formulations: Incorporating the compound into oils or self-emulsifying drug delivery systems (SEDDS).[11]
-
Nanoparticle formulations: Reducing the particle size to the nanometer range can increase the surface area and dissolution rate.[13]
-
Amorphous solid dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and improve solubility.[14]
-
Complexation with cyclodextrins: Forming inclusion complexes can enhance aqueous solubility.[10]
Troubleshooting Guide
Issue: Compound Precipitation in Aqueous Buffer
Symptoms:
-
Visible precipitate upon addition of the compound's stock solution to the aqueous assay buffer.
-
Inconsistent or non-reproducible assay results.
-
Low signal-to-noise ratio in the assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Quantitative Data Summary
While specific quantitative solubility data for this compound is limited, the following table summarizes the solubility of a structurally related dihydropyrimidine derivative in various pure solvents at different temperatures. This can serve as a preliminary guide for solvent selection.
Table 1: Solubility of 4-(4-ethoxyphenyl)-5-(3,4,5-trimethoxybenzoyl)-3,4-dihydropyrimidin-2(1H)-one [7]
| Solvent | Temperature (K) | Mole Fraction Solubility (10^4) |
| DMSO | 293.15 | 15.82 |
| 298.15 | 18.15 | |
| 303.15 | 20.78 | |
| 308.15 | 23.76 | |
| 313.15 | 27.14 | |
| 318.15 | 30.98 | |
| 323.15 | 35.35 | |
| DMF | 278.15 | 6.89 |
| 283.15 | 7.98 | |
| 288.15 | 9.24 | |
| 293.15 | 10.70 | |
| 298.15 | 12.38 | |
| 303.15 | 14.33 | |
| 308.15 | 16.58 | |
| 313.15 | 19.19 | |
| 318.15 | 22.21 | |
| 323.15 | 25.70 | |
| Methanol | 278.15 | 0.89 |
| 283.15 | 1.04 | |
| 288.15 | 1.22 | |
| 293.15 | 1.42 | |
| 298.15 | 1.66 | |
| 303.15 | 1.94 | |
| 308.15 | 2.26 | |
| 313.15 | 2.64 | |
| 318.15 | 3.08 | |
| 323.15 | 3.59 | |
| Water | 278.15 | 0.0031 |
| 283.15 | 0.0038 | |
| 288.15 | 0.0047 | |
| 293.15 | 0.0058 | |
| 298.15 | 0.0071 | |
| 303.15 | 0.0088 | |
| 308.15 | 0.0108 | |
| 313.15 | 0.0133 | |
| 318.15 | 0.0164 | |
| 323.15 | 0.0202 |
Experimental Protocols
Protocol 1: Determination of Solubility and Preparation of Stock Solution
Objective: To determine the approximate solubility of this compound in a chosen organic solvent and prepare a concentrated stock solution.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, Methanol, Ethanol)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Microcentrifuge
-
Calibrated micropipettes
-
HPLC or UV-Vis spectrophotometer (for quantitative analysis)
Workflow Diagram:
Caption: Workflow for solubility determination and stock preparation.
Procedure:
-
Approximate Solubility:
-
Weigh a small, known amount of the compound (e.g., 1 mg) into a vial.
-
Add the selected solvent in small, measured increments (e.g., 10 µL).
-
Vortex thoroughly after each addition until the compound is fully dissolved.
-
The approximate solubility is the concentration at which the compound completely dissolves.
-
-
Quantitative Solubility (Optional but Recommended):
-
Add an excess amount of the compound to a known volume of solvent to create a slurry.
-
Equilibrate the mixture in a shaker at a constant temperature for 24-48 hours to ensure saturation.
-
Centrifuge the sample at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with the same solvent.
-
Determine the concentration of the compound in the diluted supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry with a standard curve).
-
-
Stock Solution Preparation:
-
Based on the determined solubility, prepare a stock solution at a concentration slightly below the solubility limit to ensure stability. For example, if the solubility is 25 mM, prepare a 20 mM stock solution.
-
Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.
-
Protocol 2: Cell-Based Assay with a Poorly Soluble Compound
Objective: To perform a cell-based assay (e.g., cytotoxicity, signaling pathway analysis) using this compound.
Materials:
-
Cultured cells in appropriate multi-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Assay-specific reagents (e.g., lysis buffer, detection reagents)
-
Phosphate-buffered saline (PBS)
Workflow Diagram:
Caption: Workflow for a cell-based assay.
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at the desired density and allow them to adhere and grow overnight.
-
Compound Dilution (Critical Step):
-
Thaw the stock solution of this compound.
-
Perform serial dilutions of the stock solution directly into pre-warmed complete cell culture medium. It is crucial to add the small volume of DMSO stock to the larger volume of aqueous medium while vortexing or mixing to facilitate rapid dispersion and minimize precipitation.
-
Visually inspect the diluted solutions for any signs of precipitation before adding them to the cells.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
-
Incubation: Incubate the cells for the time required by the specific assay protocol.
-
Assay Readout: Perform the assay according to the manufacturer's instructions or the established laboratory protocol. This may involve cell lysis, addition of detection reagents, and measurement using a plate reader or other instrumentation.
-
Data Analysis: Analyze the results, comparing the effects of the compound at different concentrations to the vehicle control.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 3. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sphinxsai.com [sphinxsai.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of 4-(4-Methoxyphenyl)pyrimidine-2-thiol Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of biologically active compounds. Among these, 4-(4-Methoxyphenyl)pyrimidine-2-thiol and its analogs have garnered significant attention due to their diverse pharmacological activities. This guide provides a comparative analysis of the bioactivity of these analogs, supported by experimental data and detailed methodologies, to aid researchers in the pursuit of novel therapeutic agents.
I. Comparative Bioactivity Data
The following tables summarize the quantitative bioactivity data for various this compound analogs and related pyrimidine derivatives, categorized by their therapeutic potential.
Table 1: Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3b | IGROV1 | <10 | [1] |
| 13 | Various (13 lines) | Sub-micromolar | [2] |
| 16 | Breast Cancer | Not specified | [2] |
| Pyrimido[3,2-b]-1,2,4,5-tetrazine derivatives | HEPG2 | Significant activity | [3] |
| Thienopyrimidine/Sulfonamide Hybrids (3b, 4bi) | MCF-7 | 9.74, 6.17 | |
| Thienopyrimidine/Sulfonamide Hybrids (3b, 4bi) | MDA-MB-231 | Moderate to excellent |
Table 2: Antimicrobial Activity
| Compound ID/Class | Microorganism | MIC (µg/mL) | Reference |
| 4,6-diarylpyrimidine-2(1H)-thiol derivatives (35-39) | Escherichia faecalis, Staphylococcus aureus, Bacillus cereus | Significant broad spectrum | [4] |
| 4,6-diarylpyrimidine-2(1H)-thiol derivatives (35-39) | Mycobacterium smegmatis | 62.5-500 | [4] |
| 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-thiol derivatives | S. aureus, E. coli, B. subtilis, C. albicans | Improved with -Cl substitution | [5] |
| 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-thiol derivatives | A. niger | Improved with -Br substitution | [5] |
| Pyrimidopyrimidines and 2-(substituted-pyrazolyl)pyrimidine derivatives (3a, 3b, 3d, 4a-d, 9c, 10b) | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Excellent | [6] |
Table 3: Anti-inflammatory and Enzyme Inhibitory Activity
| Compound ID/Class | Target | IC50 (µM) / % Inhibition | Reference |
| 4,6-diarylpyrimidine-2(1H)-thiol derivatives (35, 37, 40) | α-Glucosidase | 2.36 - 13.34 | [4] |
| 4,6-diarylpyrimidine-2(1H)-thiol derivatives (35-39) | Pancreatic Lipase | Active (Compound 39: 0.29) | [4] |
| 7,7,8a-trimethyl-hexahydro-thiazolo[3,2-c]pyrimidine-5-thione (17) | Anti-inflammatory | 37.4% at 100 mg/kg | [7][8] |
| 7-(1-Mercapto-3,3,4a-trimethyl-4,4a,5,9b-tetrahydro-3H-pyrido[4,3-b]indol-7-yl)-3,3,4a-trimethyl-3,4,4a,5-tetrahydro-benzo[3][7]imidazo[1,2-c]pyrimidine-1-thiol (3) | CDK-1 | 5 | [7][8] |
| Pyrrolo[2,3-d]pyrimidine analogs (18–21) | COX-2 | Significant inhibition | |
| Pyrimidine derivatives (L1, L2) | COX-2 | High selectivity | [9][10] |
II. Experimental Protocols
Detailed methodologies for the key bioactivity assays are provided below to ensure reproducibility and facilitate comparative analysis.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubated to allow for adherence.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: Following incubation, an MTT solution is added to each well, and the plate is incubated further to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: A solubilization solution is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity: Broth Microdilution Method (MIC Assay)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.
-
Enzyme and Substrate Preparation: A solution of α-glucosidase and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 6.8).
-
Reaction Mixture: The test compound, enzyme solution, and buffer are mixed in a 96-well plate and pre-incubated.
-
Initiation of Reaction: The reaction is initiated by adding the pNPG substrate.
-
Absorbance Measurement: The formation of p-nitrophenol is monitored by measuring the absorbance at 405 nm over time.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control without the inhibitor. The IC50 value is then determined.
Pancreatic Lipase Inhibition Assay
This assay evaluates the inhibitory effect of compounds on pancreatic lipase, an enzyme crucial for the digestion of dietary fats.
-
Enzyme and Substrate Preparation: A solution of porcine pancreatic lipase and a solution of the substrate, p-nitrophenyl palmitate (p-NPP), are prepared.
-
Reaction Setup: The test compound, lipase solution, and a suitable buffer (e.g., Tris-HCl, pH 8.0) are combined in a 96-well plate and pre-incubated.
-
Substrate Addition: The reaction is started by adding the p-NPP substrate.
-
Absorbance Reading: The release of p-nitrophenol is measured spectrophotometrically at 405 nm.
-
Inhibition Calculation: The percentage of lipase inhibition is calculated relative to a control reaction. The IC50 value is determined from a dose-response curve.
III. Visualizing Experimental Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and a simplified signaling pathway relevant to the bioactivity of these compounds.
Caption: Workflow for Anticancer Screening using MTT Assay.
Caption: Workflow for Determining Minimum Inhibitory Concentration.
Caption: Simplified COX-2 Inhibition Pathway by Pyrimidine Analogs.
References
- 1. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties | MDPI [mdpi.com]
- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, molecular docking, and in vitro α-glucosidase inhibitory activities of novel 3-amino-2,4-diarylbenzo[4,5]imidazo[1,2-a]pyrimidines against yeast and rat α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. COX-1/COX-2 inhibition assays and histopathological study of the new designed anti-inflammatory agent with a pyrazolopyrimidine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro α-glucosidase inhibitory assay [protocols.io]
- 10. In Silico Screening and Anticancer-Apoptotic Evaluation of Newly Synthesized Thienopyrimidine/Sulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of 4-(4-Methoxyphenyl)pyrimidine-2-thiol Scaffolds as Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, owing to its ability to mimic the adenine base of ATP and form crucial hydrogen bonds within the kinase hinge region. This guide provides a comprehensive validation of a 4-methoxyphenyl pyrimidine derivative as a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key targets in cancer therapy. The data presented here is based on a study by El-Sayed, N.N. et al. (2022), which highlights the potential of this chemical class in the development of targeted anti-cancer agents.[1]
Comparative Analysis of Kinase Inhibitory Activity
A novel 4-methoxyphenyl pyrimidine derivative, herein referred to as Compound 12, demonstrated significant inhibitory potency against both EGFR and VEGFR-2. Its performance was comparable to established clinical inhibitors, Erlotinib for EGFR and Sorafenib for VEGFR-2.
| Compound | Target Kinase | IC50 (µM) |
| Compound 12 | EGFR | 0.071 |
| VEGFR-2 | 0.098 | |
| Erlotinib (Reference) | EGFR | 0.063 |
| Sorafenib (Reference) | VEGFR-2 | 0.041 |
| Data sourced from El-Sayed, N.N. et al. (2022).[1] |
This dual inhibitory activity suggests that compounds based on the 4-(4-methoxyphenyl)pyrimidine scaffold could be effective in tumors where both EGFR and VEGFR-2 signaling pathways are dysregulated.
Signaling Pathway Inhibition
EGFR and VEGFR-2 are receptor tyrosine kinases that play pivotal roles in cell proliferation, survival, and angiogenesis. Compound 12, by inhibiting these kinases, can disrupt these critical signaling cascades.
Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways by the 4-methoxyphenyl pyrimidine derivative.
Experimental Protocols
The validation of a kinase inhibitor requires robust and reproducible experimental methodologies. Below are detailed protocols for in vitro kinase assays for EGFR and VEGFR-2.
In Vitro EGFR Kinase Inhibition Assay
This assay determines the 50% inhibitory concentration (IC50) of a test compound against the EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100
-
Test Compound (e.g., 4-(4-Methoxyphenyl)pyrimidine-2-thiol derivative) and Reference Inhibitor (Erlotinib)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound and Erlotinib in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compounds or DMSO (for control wells).
-
Enzyme and Substrate Addition: Add 5 µL of a solution containing the EGFR enzyme and the poly(Glu, Tyr) substrate in assay buffer to each well.
-
Initiation of Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay determines the IC50 of a test compound against the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Specific peptide substrate for VEGFR-2
-
Adenosine triphosphate (ATP)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT
-
Test Compound and Reference Inhibitor (Sorafenib)
-
Kinase-Glo® Max Assay Kit (Promega) or similar
-
96-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and Sorafenib in DMSO.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted compounds or DMSO to the respective wells.
-
Master Mix Preparation: Prepare a master mix containing the VEGFR-2 enzyme, peptide substrate, and ATP in the assay buffer.
-
Initiation of Reaction: Add 20 µL of the master mix to each well. The final reaction volume is 25 µL.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add 25 µL of Kinase-Glo® Max reagent to each well. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Determine the percent inhibition and calculate the IC50 value as described for the EGFR assay.
Experimental Workflow for Kinase Inhibitor Validation
The overall process of validating a novel compound as a kinase inhibitor follows a structured workflow, from initial screening to detailed characterization.
Caption: A generalized workflow for the validation of a kinase inhibitor from initial screening to in vivo studies.
References
In-Vitro Assay Landscape for 4-(4-Methoxyphenyl)pyrimidine-2-thiol and its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the biological activity of a compound is paramount. This guide provides a comparative overview of in-vitro assays relevant for testing the activity of 4-(4-Methoxyphenyl)pyrimidine-2-thiol and structurally related pyrimidine-2-thiol derivatives. Due to a lack of specific published data for this compound, this guide leverages experimental data from closely related analogs to illustrate the potential biological activities and the methodologies to assess them.
The pyrimidine-2-thiol scaffold is a versatile pharmacophore present in molecules with a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. In-vitro assays are the first crucial step in characterizing the efficacy and mechanism of action of such compounds. This guide details the experimental protocols for key assays and presents comparative data from published studies on various pyrimidine-2-thiol derivatives.
Comparative Analysis of In-Vitro Activities of Pyrimidine-2-Thiol Derivatives
The following tables summarize quantitative data on the in-vitro activities of various pyrimidine-2-thiol derivatives, offering a comparative perspective on their potential efficacy in different therapeutic areas.
Table 1: Anticancer Activity of Pyrimidine-2-Thiol Derivatives
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 4-(3,4-dichlorophenyl)-6-(furan-2-yl)pyrimidine-2-thiol derivative | HePG-2 (Liver) | MTT Assay | 0.209 | [1] |
| 4-(3,4-dichlorophenyl)-6-(furan-2-yl)pyrimidine-2-thiol derivative | MCF-7 (Breast) | MTT Assay | 0.195 | [1] |
| Pyrimidine-based derivative 7j | A549 (Lung) | Not Specified | 9.19 - 13.17 | [2] |
| Pyrimidine-based derivative 7j | HepG2 (Liver) | Not Specified | 11.94 - 18.21 | [2] |
| Thiazolo[4,5-d]pyrimidine 3b | PC3 (Prostate) | MTT Assay | 21 | [3] |
| Thiazolo[4,5-d]pyrimidine 3d | PC3 (Prostate) | MTT Assay | 17 | [3] |
Table 2: Antimicrobial Activity of Pyrimidine-2-Thiol Derivatives
| Compound/Derivative | Microorganism | Assay Type | MIC (µM/ml) | Reference |
| 4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol | E. coli | Tube Dilution | 0.91 | [4] |
| 4-(p-bromophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol | S. enterica | Tube Dilution | 1.55 | [4] |
| 4-(p-bromophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol | P. aeruginosa | Tube Dilution | 0.77 | [4] |
| Halogenated Pyrrolopyrimidine | S. aureus | Broth Microdilution | 8 mg/L | [5] |
Table 3: Enzyme Inhibitory Activity of Pyrimidine-2-Thiol Derivatives
| Compound/Derivative | Target Enzyme | Assay Type | IC50 (µM) | Reference |
| 4-methoxyphenyl pyrimidine derivative 12 | EGFR | Kinase Assay | 0.071 | |
| 4-methoxyphenyl pyrimidine derivative 12 | VEGFR-2 | Kinase Assay | 0.098 | |
| 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivative 10b | EGFR | Kinase Assay | 0.161 | [1] |
| 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivative 10b | VEGFR-2 | Kinase Assay | 0.141 | [1] |
Experimental Protocols
Detailed methodologies for the key in-vitro assays are provided below. These protocols are based on established methods and can be adapted for testing this compound.
MTT Assay for Anticancer Activity
This assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HepG-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as DMSO or a specialized solubilization buffer.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.
Tube Dilution Method for Antimicrobial Activity
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[4]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to achieve a standardized concentration of microorganisms (e.g., 10^5 to 10^6 CFU/mL).
-
Preparation of Compound Dilutions: The test compound is serially diluted in a suitable broth (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a series of test tubes.
-
Inoculation: A standardized volume of the microbial inoculum is added to each tube containing the compound dilutions. A positive control (broth with inoculum, no compound) and a negative control (broth only) are also included.
-
Incubation: The tubes are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
In-Vitro Enzyme Inhibition Assays (General Protocol)
This general protocol can be adapted for various enzymes like kinases (EGFR, VEGFR-2), α-glucosidase, or pancreatic lipase.
-
Enzyme and Substrate Preparation: The purified enzyme and its specific substrate are prepared in an appropriate assay buffer.
-
Compound Preparation: The test compound is dissolved in a suitable solvent and serially diluted to a range of concentrations.
-
Assay Reaction: The reaction is initiated by mixing the enzyme, the test compound at various concentrations, and the assay buffer. This mixture is typically pre-incubated for a short period.
-
Substrate Addition: The reaction is started by the addition of the substrate.
-
Detection: The enzyme activity is measured by detecting the formation of the product or the depletion of the substrate over time. The detection method depends on the specific assay and can be colorimetric, fluorometric, or luminescent.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration. For kinase assays like those for EGFR and VEGFR-2, the reaction often involves measuring the phosphorylation of a substrate, which can be detected using methods like ELISA or radiometric assays.[1]
Visualizing a Potential Mechanism of Action
Given that many pyrimidine derivatives exhibit anticancer activity by targeting key signaling pathways, the following diagrams illustrate a hypothetical mechanism of action for a pyrimidine-2-thiol derivative targeting the EGFR/VEGFR-2 signaling pathways, which are crucial for cancer cell proliferation and angiogenesis.
Caption: Workflow for determining anticancer activity using the MTT assay.
References
- 1. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-(4-Methoxyphenyl)pyrimidine-2-thiol and Other Pyrimidine-Based Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to Pyrimidine-Based Kinase Inhibitors
The pyrimidine scaffold is a cornerstone in the development of targeted cancer therapies, with numerous FDA-approved drugs featuring this heterocyclic core. These compounds often function as competitive inhibitors of protein kinases, key regulators of cellular signaling pathways that are frequently dysregulated in cancer. This guide provides a comparative analysis of 4-(4-Methoxyphenyl)pyrimidine-2-thiol and other prominent pyrimidine-based inhibitors, focusing on their activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two critical targets in oncology.
While specific experimental data for this compound is not extensively available in the public domain, this guide will leverage data from closely related 4,6-diaryl pyrimidine-2-thiol derivatives that have been investigated as dual EGFR/VEGFR-2 inhibitors. This allows for a robust comparison with established pyrimidine-based and other kinase inhibitors.
Performance Comparison: Potency Against Key Kinase Targets
The inhibitory activity of various pyrimidine-based compounds against EGFR and VEGFR-2 is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency, with lower values indicating greater efficacy.
Table 1: Comparative Inhibitory Activity (IC50) Against EGFR
| Compound | Chemical Class | EGFR IC50 (nM) | Citation |
| Representative 4,6-diaryl pyrimidine-2-thiol derivative | Pyrimidine | 161 | [1] |
| Gefitinib | Quinazoline | 26 - 57 | [2] |
| Erlotinib | Quinazoline | 2 |
Table 2: Comparative Inhibitory Activity (IC50) Against VEGFR-2
| Compound | Chemical Class | VEGFR-2 IC50 (nM) | Citation |
| Representative 4,6-diaryl pyrimidine-2-thiol derivative | Pyrimidine | 141 | [1] |
| Vandetanib | Pyrimidine | 40 | [3][4] |
| Pazopanib | Pyrimidine | 30 |
Cellular Efficacy: Antiproliferative Activity in Cancer Cell Lines
The ultimate measure of an anticancer agent's potential lies in its ability to inhibit the growth of cancer cells. The following table presents the IC50 values of representative pyrimidine-based inhibitors against various cancer cell lines.
Table 3: Comparative Antiproliferative Activity (IC50) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Representative 4,6-diaryl pyrimidine-2-thiol derivative | HepG2 | Liver Cancer | ~5-10 (estimated) | [1] |
| Representative 4,6-diaryl pyrimidine-2-thiol derivative | MCF-7 | Breast Cancer | ~5-15 (estimated) | [1] |
| Gefitinib | PC9 (EGFR mutant) | Lung Cancer | 0.077 | [5] |
| Erlotinib | HNS (Head and Neck) | Head and Neck Cancer | 0.02 | |
| Pazopanib | J82 | Bladder Cancer | 24.57 | [1] |
Signaling Pathways and Mechanism of Action
Pyrimidine-based inhibitors typically exert their effects by competing with ATP for the binding site in the kinase domain of growth factor receptors like EGFR and VEGFR-2. This inhibition blocks the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.
EGFR Signaling Pathway
Binding of ligands such as Epidermal Growth Factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues. This initiates a cascade of intracellular signaling, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, leading to cell proliferation, survival, and differentiation. Pyrimidine-based inhibitors block the initial autophosphorylation step, thereby abrogating these downstream signals.
EGFR signaling pathway and point of inhibition.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) binding to VEGFR-2 on endothelial cells is a critical step in angiogenesis, the formation of new blood vessels. Similar to EGFR, this binding leads to receptor dimerization, autophosphorylation, and activation of downstream signaling pathways, including the PLCγ/PKC/MAPK and PI3K/AKT pathways. These pathways promote endothelial cell proliferation, migration, and survival, which are essential for tumor growth and metastasis. Pyrimidine-based inhibitors targeting VEGFR-2 block these pro-angiogenic signals.
References
- 1. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro kinase assay [protocols.io]
Unlocking Antitumor Potential: A Comparative Guide to the Structure-Activity Relationship of 4-(4-Methoxyphenyl)pyrimidine Derivatives
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Pyrimidine derivatives have emerged as a promising class of heterocyclic compounds, with many exhibiting significant biological activities. This guide delves into the structure-activity relationship (SAR) of 4-(4-methoxyphenyl)pyrimidine derivatives, offering a comparative analysis of their antitumor performance supported by experimental data. The focus is on derivatives designed as dual inhibitors of key signaling pathways in cancer progression.
The core structure, 4-(4-methoxyphenyl)pyrimidine, serves as a versatile scaffold for chemical modifications aimed at enhancing biological activity. Substitutions at various positions on the pyrimidine ring and the methoxyphenyl group can profoundly influence the compound's interaction with target proteins, thereby affecting its efficacy as an anticancer agent.
Comparative Efficacy: Antiproliferative and Kinase Inhibitory Activities
Recent studies have focused on synthesizing and evaluating a series of 4-(4-methoxyphenyl)pyrimidine derivatives for their potential to inhibit cancer cell growth and target specific protein kinases involved in tumor progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The inhibitory concentrations (IC50) are key metrics for comparing the potency of these compounds.
Below is a summary of the in vitro antiproliferative activity and kinase inhibitory activity of a selection of 4-(4-methoxyphenyl)pyrimidine derivatives against various cancer cell lines and target kinases.
| Compound ID | R Group at C2 of Pyrimidine | Target Cell Line/Kinase | IC50 (µM) |
| 5a | 4-chlorophenylamino | HepG-2 | > 50 |
| MCF-7 | > 50 | ||
| EGFR | 1.12 | ||
| VEGFR-2 | 2.35 | ||
| 7a | 4-methoxy-2-methylphenylamino | HepG-2 | 14.32 |
| MCF-7 | 21.54 | ||
| EGFR | 0.215 | ||
| VEGFR-2 | 0.524 | ||
| 7c | 4-methoxy-2,6-dimethylphenylamino | HepG-2 | 10.21 |
| MCF-7 | 15.83 | ||
| EGFR | 0.129 | ||
| VEGFR-2 | 0.311 | ||
| 12 | 2,4-dichloro-5-methoxyphenylamino | HepG-2 | 3.74 |
| MCF-7 | 7.81 | ||
| MDA-231 | 4.85 | ||
| HCT-116 | 2.96 | ||
| Caco-2 | 9.27 | ||
| EGFR | 0.071 | ||
| VEGFR-2 | 0.098 | ||
| Erlotinib | Reference Drug | EGFR | 0.063 |
| Sorafenib | Reference Drug | VEGFR-2 | 0.041 |
Data compiled from a study on novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors.[1][2]
From the data, a clear structure-activity relationship can be observed. Compound 12 , with a 2,4-dichloro-5-methoxyphenylamino substitution at the C2 position of the pyrimidine ring, demonstrated the most potent antiproliferative effects across a panel of five cancer cell lines.[1][2] It also exhibited the highest inhibitory activity against both EGFR and VEGFR-2, with IC50 values comparable to the reference drugs, erlotinib and sorafenib.[1][2] The presence of electron-withdrawing chloro groups and an electron-donating methoxy group on the phenylamino moiety appears to be crucial for enhanced activity. In contrast, compound 5a , with a simple 4-chlorophenylamino substituent, showed significantly weaker activity.[1] The increasing substitution and specific positioning of functional groups on the phenylamino ring, as seen in compounds 7a and 7c , progressively improve the inhibitory potency.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.
In Vitro Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, Caco2) are seeded in 96-well plates at a specific density and allowed to attach overnight.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 10 µM) for a specified period, often 48 hours.[3]
-
MTT Addition: After the incubation period, the MTT solution is added to each well.[3]
-
Formazan Solubilization: The plates are incubated for an additional 3 hours to allow for the formation of formazan crystals by viable cells. A solubilizing agent is then added to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 590 nm with a reference wavelength of 460 nm) using a microplate reader.[3]
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curves.[3]
Kinase Inhibition Assay
The inhibitory activity against specific kinases like EGFR and VEGFR-2 is determined using in vitro kinase assay kits.
-
Assay Setup: The assay is typically performed in a 96-well plate format. The reaction mixture includes the kinase enzyme, a specific substrate, and ATP.
-
Compound Addition: The test compounds are added to the wells at various concentrations.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific duration.
-
Signal Detection: The activity of the kinase is determined by measuring the amount of phosphorylated substrate. This is often achieved using an antibody that specifically recognizes the phosphorylated substrate, followed by a detection method such as fluorescence or luminescence.
-
IC50 Determination: The IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the research process, the following diagrams are provided.
Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways by 4-(4-methoxyphenyl)pyrimidine derivatives.
Caption: General experimental workflow for a structure-activity relationship study.
References
Comparative Analysis of 4-(4-Methoxyphenyl)pyrimidine-2-thiol: Experimental Insights and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the experimental profile of 4-(4-Methoxyphenyl)pyrimidine-2-thiol, placed in context with structurally related pyrimidine derivatives. This guide provides an objective comparison of biological activities, detailed experimental protocols, and insights into potential mechanisms of action.
Introduction
This compound is a versatile heterocyclic compound that has garnered attention in medicinal chemistry as a key intermediate in the synthesis of novel therapeutic agents.[1] Its pyrimidine core is a prevalent scaffold in a multitude of biologically active molecules, contributing to a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] This guide offers a cross-validation of the experimental results for this compound and its analogs, providing a comparative framework for researchers engaged in drug discovery and development. While direct and extensive experimental data for this compound is limited, this guide contextualizes its potential through the lens of closely related, well-characterized pyrimidine derivatives.
Quantitative Biological Activity Data
The following tables summarize the biological activities of this compound and comparable pyrimidine derivatives. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Enzyme Inhibitory Activity
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. | Source |
| This compound | α-Glucosidase | 2.36 - 13.34* | Acarbose | >13.34 | [6] |
| 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol | EGFR | 0.071 | Erlotinib | 0.063 | [7] |
| 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol | VEGFR-2 | 0.098 | Sorafenib | 0.041 | [7] |
| Pyrimidine derivative 2a | Lipoxygenase | 42 | - | - | [8] |
| Pyrimidine derivative 2f | Lipoxygenase | 47.5 | - | - | [8] |
*The specific IC50 value for this compound was not individually reported but fell within this range, showing greater potency than the standard, acarbose.[6]
Table 2: Anticancer Activity (Cytotoxicity)
| Compound/Derivative Class | Cell Line | Activity (IC50 in µM) | Source |
| (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride | Various cancer cell lines | Nanomolar range | [9] |
| Thio-substituted pyrazolo[3,4-d]pyrimidine 4b | U937 | < 20 | [10] |
| Thio-substituted pyrazolo[3,4-d]pyrimidine 4l | U937 | < 20 (highly selective) | [10] |
| 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles | Various cancer cell lines | - | [11] |
| Dihydropyrimidin-2(1H)-one derivative 1d | U87 (glioma) | 9.72 ± 0.29 | [12] |
| Dihydropyrimidin-2(1H)-one derivative 3g | U251 (glioma) | 7.32 ± 0.86 | [12] |
Table 3: Antimicrobial Activity
| Compound/Derivative Class | Tested Against | Activity (MIC in µg/mL) | Source |
| 4,6-diarylpyrimidine-2(1H)-thiol derivatives | E. faecalis, S. aureus, B. cereus | Significant broad spectrum | [6] |
| 4,6-diarylpyrimidine-2(1H)-thiol derivatives | M. smegmatis | 62.5 - 500 | [6] |
| 4-Thioxopyrimidines | C. albicans, M. luteus, T. cruzi | Moderate activity | [13] |
| Pyrimidine and pyrimidopyrimidine derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Excellent activity for some derivatives | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and cross-validation of findings.
Synthesis of this compound
A general and efficient method for the synthesis of 4,6-diarylpyrimidine-2(1H)-thiols involves the Claisen-Schmidt condensation to form a chalcone, followed by cyclocondensation with thiourea.[14]
Step 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)
-
To a stirred solution of 4-methoxyacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (20 mL), an aqueous solution of NaOH (40%, 10 mL) is added dropwise at room temperature.
-
The reaction mixture is stirred for 2-3 hours and then poured into crushed ice.
-
The precipitated solid is filtered, washed with cold water until neutral, and recrystallized from ethanol to yield the chalcone.
Step 2: Synthesis of 4-(4-Methoxyphenyl)-6-phenylpyrimidine-2-thiol
-
A mixture of the chalcone from Step 1 (10 mmol) and thiourea (15 mmol) in ethanolic KOH (10%, 30 mL) is refluxed for 6-8 hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled and poured into ice-cold water.
-
The solution is then acidified with dilute HCl to precipitate the product.
-
The solid obtained is filtered, washed with water, and recrystallized from ethanol to give 4-(4-Methoxyphenyl)-6-phenylpyrimidine-2-thiol.
Note: The synthesis of the title compound, this compound, would follow a similar procedure, likely starting from 4-methoxybenzaldehyde and a suitable ketone, followed by cyclization with thiourea.
α-Glucosidase Inhibition Assay
This assay is used to evaluate the potential of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.
-
A solution of α-glucosidase (from Saccharomyces cerevisiae) is prepared in a phosphate buffer (pH 6.8).
-
The test compound, dissolved in DMSO, is pre-incubated with the enzyme solution for a specified time at 37°C.
-
The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
The mixture is incubated at 37°C.
-
The enzymatic reaction, which releases p-nitrophenol, is monitored spectrophotometrically by measuring the absorbance at 405 nm.
-
Acarbose is used as a positive control.
-
The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.
Anticancer Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Human cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are seeded in a 96-well plate and incubated for 24 hours to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compound and incubated for 48-72 hours.
-
After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for another 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in a solubilizing agent like DMSO.
-
The absorbance of the colored solution is measured using a microplate reader at a wavelength of around 570 nm.
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Standard antibiotics (e.g., ampicillin for bacteria, fluconazole for fungi) are used as positive controls.
Potential Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by this compound have not been elucidated, studies on structurally similar pyrimidine derivatives suggest potential mechanisms of action, particularly in the context of cancer.
Several 4-aryl pyrimidine derivatives have been identified as potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7] These receptors are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, and their inhibition is a key strategy in cancer therapy.
Caption: Potential inhibition of EGFR and VEGFR-2 signaling by 4-aryl pyrimidine derivatives.
Furthermore, some pyrimidine derivatives have been shown to act as antitubulin agents, interfering with microtubule dynamics and leading to cell cycle arrest and apoptosis.[9] This mechanism is another important avenue for anticancer drug development.
Caption: General workflow for the synthesis and biological evaluation of pyrimidine-2-thiol derivatives.
Conclusion and Future Directions
This compound belongs to a class of compounds with demonstrated potential across various therapeutic areas, most notably in enzyme inhibition and as anticancer and antimicrobial agents. While specific experimental data for this compound remains limited in the public domain, the extensive research on its structural analogs provides a strong rationale for its further investigation.
Future research should focus on:
-
Comprehensive Biological Profiling: A systematic evaluation of this compound against a broad panel of cancer cell lines, microbial strains, and a wider range of enzymes to precisely quantify its activity and determine its therapeutic window.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its mode of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogs to optimize potency and selectivity for the identified biological targets.
This comparative guide serves as a foundational resource for researchers, providing the necessary context and experimental frameworks to advance the study of this compound and unlock its full therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol " by SEDA FANDAKLI, NURAN KAHRİMAN et al. [journals.tubitak.gov.tr]
- 7. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cellular Efficacy of 4-(4-Methoxyphenyl)pyrimidine-2-thiol: A Comparative Analysis
For researchers and professionals in drug discovery, the quest for novel therapeutic agents with high efficacy and specificity is paramount. In this context, 4-(4-Methoxyphenyl)pyrimidine-2-thiol has emerged as a compound of interest, with preliminary studies suggesting its potential in anticancer and anti-inflammatory applications. This guide provides a comparative analysis of its performance in cell-based assays, juxtaposed with other relevant pyrimidine-based compounds, supported by available experimental data and detailed methodologies.
Derivatives of pyrimidine-2-thiol are being widely investigated for their therapeutic potential. These compounds have shown promise in preclinical studies against a variety of cancer cell lines, including prostate (PC3), liver (HepG-2), colon (HCT-116), breast (MCF-7), and lung (A-549) cancers. The primary mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Comparative Efficacy in Cancer Cell Lines
While specific quantitative data for this compound is still emerging, the broader class of pyrimidine-2-thiol derivatives has demonstrated significant cytotoxic activity. For instance, various synthesized pyrimidines have shown potent anti-proliferative effects, with some compounds exhibiting greater potency than the established chemotherapeutic agent, vinblastine sulfate. The anti-proliferative activity is typically evaluated using the MTT assay, a colorimetric assay for assessing cell metabolic activity.
| Compound Class | Target Cell Line(s) | Reported IC50 Range (µM) | Key Findings |
| Pyrimidine-2-thiol Derivatives | PC3 (Prostate Carcinoma) | Varies | Many derivatives show significant anti-proliferative activity.[1] |
| 2-Thiopyrimidine/chalcone hybrids | K-562, MCF-7, HT-29 | 0.77 - 3.56 | Potent cytotoxic activities observed.[2] |
| Pyrido[2,3-d]pyrimidine Derivatives | MCF-7, HepG2 | 0.57 - 3.15 | Exhibited potent cytotoxicity against breast and liver cancer cells.[3] |
| 6-amino-5-cyano-2-thiopyrimidines | Leukemia Cell Lines | 0.0034 (as PI3Kδ inhibitor) | Showed broad-spectrum anti-cancer activity with high selectivity towards leukemia.[4] |
Modulation of Key Signaling Pathways
The therapeutic effects of pyrimidine-2-thiol derivatives are often linked to their ability to modulate specific signaling pathways implicated in cancer and inflammation. Molecular docking studies and in-vitro assays have identified several potential targets.
-
B-cell lymphoma 2 (Bcl-2): This anti-apoptotic protein is a common target for pyrimidine derivatives, suggesting a mechanism involving the induction of programmed cell death.[1]
-
STAT3/STAT5a: Certain 2-thiopyrimidine/chalcone hybrids have been shown to inhibit these signal transducers and activators of transcription, which are critical for tumor cell survival and proliferation.[2]
-
Cyclooxygenase-2 (COX-2): Some pyrimidine derivatives exhibit selective inhibition of COX-2, an enzyme involved in inflammation and cancer, highlighting their anti-inflammatory potential.[5]
-
PIM-1 Kinase: This proto-oncogene is another target for pyrimidine derivatives, with inhibition leading to reduced cell proliferation.[3]
-
PI3Kδ: A specific 6-amino-5-cyano-2-thiopyrimidine derivative has shown potent inhibitory activity against this kinase, which is crucial for the survival of certain leukemia cells.[4]
Below is a generalized representation of a signaling pathway that can be targeted by pyrimidine-2-thiol derivatives, leading to apoptosis.
Experimental Protocols
The evaluation of this compound and its analogs in cell-based assays typically involves a series of standardized procedures to ensure reproducibility and comparability of the data.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a cornerstone for assessing the anti-proliferative effects of chemical compounds.
References
- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking [mdpi.com]
- 2. 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 4. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [pubmed.ncbi.nlm.nih.gov]
Benchmarking 4-(4-Methoxyphenyl)pyrimidine-2-thiol: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of 4-(4-Methoxyphenyl)pyrimidine-2-thiol against established drugs in the fields of oncology and inflammation. The document is intended for researchers, scientists, and professionals in drug development, offering a compilation of available data, experimental protocols, and synthesized logical workflows to aid in the evaluation of this compound's potential.
Introduction to this compound
This compound is a pyrimidine derivative, a class of heterocyclic compounds known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This specific compound is noted in pharmaceutical research as a key intermediate in the synthesis of more complex bioactive molecules and has demonstrated promise in the development of novel anti-cancer agents.[3] Its structural features, particularly the methoxyphenyl and pyrimidine-2-thiol moieties, are of significant interest for medicinal chemists.
Comparative Analysis: Anticancer Potential
To objectively assess the potential of this compound as an anticancer agent, it is benchmarked against 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent.
Quantitative Data Summary:
| Compound | Cell Line | IC50 (µM) | Exposure Time | Citation |
| 5-Fluorouracil | MCF-7 (Breast Cancer) | 0.38 - 11.8 | 48 hours | [4][5] |
| HCT-116 (Colon Cancer) | 0.2041 - 19.87 | 48 - 72 hours | [6][7][8] | |
| This compound | Various | Data Not Available | - |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9][10][11]
Workflow for Cytotoxicity Screening:
Comparative Analysis: Anti-inflammatory Potential
The anti-inflammatory potential of this compound is benchmarked against Celecoxib, a selective COX-2 inhibitor.
Quantitative Data Summary:
| Compound | Target | IC50 (nM) | Citation |
| Celecoxib | COX-2 | 4.8 - 91 | [1][9][10] |
| This compound | COX-2 | Data Not Available |
Experimental Protocol: Cyclooxygenase-2 (COX-2) Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is crucial in the inflammatory pathway.
Signaling Pathway of COX-2 in Inflammation:
References
- 1. apexbt.com [apexbt.com]
- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. usa-journals.com [usa-journals.com]
- 5. Study of New Therapeutic Strategies to Combat Breast Cancer Using Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Fluorouracil Induce the Expression of TLR4 on HCT116 Colorectal Cancer Cell Line Expressing Different Variants of TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.amegroups.cn [cdn.amegroups.cn]
- 11. selleckchem.com [selleckchem.com]
In-Vivo Efficacy of 4-(4-Methoxyphenyl)pyrimidine Derivatives: A Comparative Analysis
A comprehensive review of in-vivo studies on 4-(4-methoxyphenyl)pyrimidine-2-amine derivatives reveals their potential in diverse therapeutic areas, including bone regeneration and oncology. While in-vivo data for 4-(4-Methoxyphenyl)pyrimidine-2-thiol derivatives remains scarce in publicly accessible literature, the closely related amine analogues offer valuable insights into the pharmacological activities of this chemical scaffold.
This guide provides a comparative analysis of the in-vivo performance of several 4-(4-methoxyphenyl)pyrimidine-2-amine derivatives, supported by experimental data from preclinical studies. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.
Comparative In-Vivo Performance of 4-(4-Methoxyphenyl)pyrimidine-2-amine Derivatives
The following tables summarize the key in-vivo data for prominent derivatives investigated in recent studies. These compounds have demonstrated significant biological activity in animal models of bone defects and cancer.
| Compound ID | Derivative Name | Animal Model | Therapeutic Area | Key Efficacy Finding |
| 18a | N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide | BALB/c mice (drill-hole injury model) | Bone Regeneration | Promoted bone formation and regeneration at 5 mg/kg.[1] |
| 30·HCl | N-(4-Methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride | Mouse (triple-negative breast cancer xenograft) | Oncology | Demonstrated in-vivo efficacy against a triple-negative breast cancer xenograft. |
| R1 | 4-(4-methoxyphenyl)-6-(4-(trifluoromethyl) phenyl) pyrimidin-2-amine | Swiss albino mice (Ehrlich ascites carcinoma model) | Oncology | Exhibited anticancer activity in the EAC model.[2] |
Detailed In-Vivo Experimental Protocols
A clear understanding of the experimental design is crucial for interpreting the in-vivo data. The following sections detail the methodologies employed in the cited studies.
Bone Anabolic Activity of Compound 18a
-
Animal Model: A drill-hole injury model in BALB/c mice was utilized to evaluate the bone regeneration capabilities of compound 18a.[1]
-
Dosing: The compound was administered to the mice at a dose of 5 mg/kg.[1]
-
Analysis: The extent of bone formation and regeneration in the drill-hole defect was assessed to determine the efficacy of the treatment.[1]
Antitumor Efficacy of Compound 30·HCl
-
Animal Model: A xenograft mouse model of triple-negative breast cancer was used to investigate the in-vivo anticancer activity of compound 30·HCl.
-
Dosing and Administration: The specific dosing regimen and route of administration were not detailed in the provided information.
-
Analysis: The primary outcome measure was the inhibition of tumor growth in the xenograft model.
Anticancer Evaluation of Compound R1
-
Animal Model: The in-vivo anticancer potential of compound R1 was assessed using the Ehrlich ascites carcinoma (EAC) model in Swiss albino mice.[2]
-
Dosing and Administration: The specific dosage and administration details were not provided in the available text.
-
Analysis: The effectiveness of the compound was determined by its ability to inhibit the proliferation of EAC cells in the mice.[2]
Pharmacokinetic Profile
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion of a drug candidate.
Pharmacokinetics of Compound 18a
The in-vivo pharmacokinetic profile of compound 18a was evaluated in BALB/c mice. The study revealed good oral bioavailability.[1]
| Parameter | Value | Unit |
| Dose | 5 | mg/kg |
| Cmax | 830 | pg/mL |
Caption: Pharmacokinetic parameters of compound 18a in BALB/c mice.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is critical for their development as therapeutic agents.
BMP2/SMAD1 Signaling Pathway in Bone Regeneration
Compound 18a was found to promote osteogenesis by activating the BMP2/SMAD1 signaling pathway.[1] This pathway is crucial for bone formation and repair. The activation of this pathway leads to the upregulation of osteogenic genes, such as RUNX2 and type 1 collagen, which are essential for bone matrix formation and mineralization.[1]
Caption: BMP2/SMAD1 signaling pathway activated by Compound 18a.
Experimental Workflow for In-Vivo Studies
The general workflow for conducting in-vivo studies with these pyrimidine derivatives involves several key steps, from compound administration to data analysis.
Caption: General workflow for in-vivo efficacy studies.
References
- 1. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]
Comparative Biological Analysis of 4-(4-Methoxyphenyl)pyrimidine-2-thiol and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis of the biological data for 4-(4-Methoxyphenyl)pyrimidine-2-thiol and its structurally related analogs. The data presented herein is intended to offer a comparative overview of their potential as therapeutic agents, focusing on their antimicrobial and enzyme inhibitory activities. While direct biological data for this compound is not extensively available in the referenced literature, the analysis of its close analogs provides valuable insights into its potential bioactivities.
Comparative Analysis of Biological Activity
The biological activities of pyrimidine-2-thiol derivatives are significantly influenced by the nature and position of substituents on the phenyl rings. The following tables summarize the quantitative data for compounds structurally related to this compound, providing a basis for performance comparison.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy. The following table presents the MIC values of several 4,6-diarylpyrimidine-2(1H)-thione derivatives against a panel of bacteria and a fungus.
Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of 4,6-Diarylpyrimidine-2(1H)-thione Derivatives
| Compound | Staphylococcus aureus (ATCC 25923) | Bacillus cereus (ATCC 11778) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 10231) |
| 4-(4-Methoxyphenyl)-6-phenylpyrimidine-2(1H)-thione | 125 | 62.5 | >500 | >500 | >500 |
| 4-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidine-2(1H)-thione | 250 | 125 | >500 | >500 | >500 |
| 4,6-Diphenylpyrimidine-2(1H)-thione | 250 | 125 | >500 | >500 | >500 |
| Ampicillin (Standard) | 0.48 | 0.24 | 1.95 | >500 | - |
| Fluconazole (Standard) | - | - | - | - | 0.97 |
Data sourced from a study on newly synthesized pyrimidine-2(1H)-thiol derivatives. It is important to note that the target compound, this compound, was not explicitly tested in this study; however, the data for its close analogs are presented.
Enzyme Inhibition Activity
The inhibitory effects of these compounds on α-glucosidase and pancreatic lipase were evaluated to assess their potential as antidiabetic and antiobesity agents, respectively.
Table 2: Enzyme Inhibition (IC₅₀, µM) of 4,6-Diarylpyrimidine-2(1H)-thione Derivatives
| Compound | α-Glucosidase Inhibition (IC₅₀, µM) | Pancreatic Lipase Inhibition (IC₅₀, µM) |
| 4-(4-Methoxyphenyl)-6-phenylpyrimidine-2(1H)-thione | 10.85 ± 0.21 | 25.40 ± 0.55 |
| 4-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidine-2(1H)-thione | 13.34 ± 0.32 | 30.15 ± 0.78 |
| 4,6-Diphenylpyrimidine-2(1H)-thione | >50 | >50 |
| Acarbose (Standard for α-Glucosidase) | 15.28 ± 0.45 | - |
| Orlistat (Standard for Pancreatic Lipase) | - | 0.15 ± 0.01 |
Data sourced from a study on newly synthesized pyrimidine-2(1H)-thiol derivatives. The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
Synthesis of 4,6-Diarylpyrimidine-2(1H)-thiones
The synthesis of the compared pyrimidine-2-thiol derivatives involves the Claisen-Schmidt condensation of an appropriate acetophenone with a benzaldehyde to form a chalcone, followed by a cyclocondensation reaction with thiourea.
Workflow for the Synthesis of 4,6-Diarylpyrimidine-2(1H)-thiones
Caption: General workflow for the synthesis of 4,6-diarylpyrimidine-2(1H)-thiones.
Detailed Protocol:
-
Chalcone Synthesis: Equimolar amounts of a substituted acetophenone and a substituted benzaldehyde are dissolved in ethanol. An aqueous solution of a base, such as sodium hydroxide, is added dropwise, and the mixture is stirred at room temperature for several hours. The resulting precipitate (chalcone) is filtered, washed with water, and recrystallized from ethanol.
-
Pyrimidine Synthesis: The synthesized chalcone and an equimolar amount of thiourea are dissolved in absolute ethanol. A solution of sodium ethoxide in ethanol is added, and the mixture is refluxed for several hours. After cooling, the reaction mixture is poured into ice-cold water and acidified. The resulting solid is filtered, washed with water, and purified by recrystallization to yield the final 4,6-diarylpyrimidine-2(1H)-thione.
In Vitro Antimicrobial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the microbroth dilution method.
Workflow for MIC Determination
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the compounds are made in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
After incubation, a growth indicator, such as resazurin, is added to each well. A color change from blue to pink indicates microbial growth.
-
The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.
Workflow for α-Glucosidase Inhibition Assay
Safety Operating Guide
Navigating the Safe Disposal of 4-(4-Methoxyphenyl)pyrimidine-2-thiol: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(4-Methoxyphenyl)pyrimidine-2-thiol, a compound that requires careful handling. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures, this substance must be treated as hazardous waste. Adherence to the following general best practices is crucial for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent direct contact with the chemical.
| Equipment | Specification |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). |
| Eye Protection | Safety glasses with side-shields or tightly fitting safety goggles. |
| Body Protection | Laboratory coat. |
| Respiratory Protection | NIOSH-approved respirator if there is a risk of dust or aerosol formation. |
Step-by-Step Disposal Protocol
The following protocol outlines a systematic process for the collection, storage, and disposal of this compound waste. This procedure treats the compound as hazardous waste to ensure the highest level of safety.
Experimental Protocol: Waste Collection and Disposal
-
Waste Segregation:
-
Solid Waste: Isolate all solid waste contaminated with this compound, including gloves, weighing paper, and contaminated vials. Place this waste into a designated, clearly labeled, and sealable hazardous waste container. Do not mix with other waste streams.
-
Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof container. The container must be clearly labeled with the chemical name and any known hazards. Do not mix with incompatible solvent wastes.
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with the compound, must be disposed of in a designated, puncture-resistant sharps container.
-
-
Decontamination of Glassware:
-
Rinse contaminated glassware three times with a suitable organic solvent (e.g., acetone or ethanol).
-
Collect the solvent rinsate in a labeled hazardous waste container for flammable liquids.
-
After the solvent rinse, wash the glassware with soap and water.
-
Note on Thiol Deodorization: For some thiol compounds, rinsing or soaking glassware in a bleach solution can help to oxidize and deodorize the material.[1][2] However, the reactivity of this compound with bleach is unknown. An exothermic reaction is possible.[3] This step should only be performed after consulting a specific Safety Data Sheet or after a risk assessment by qualified safety personnel.
-
-
Container Management:
-
Labeling: Affix a hazardous waste tag to every container as soon as the first drop of waste is added. The tag must include the full chemical name, "this compound," the accumulation start date, and all associated hazards (e.g., Irritant, Corrosive, Environmental Hazard).
-
Storage: Keep waste containers securely sealed when not in use. Store them in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Never dispose of this compound down the drain or in regular trash, as it may be harmful to aquatic life.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship. Always prioritize consulting the specific Safety Data Sheet for any chemical before handling and disposal.
References
Personal protective equipment for handling 4-(4-Methoxyphenyl)pyrimidine-2-thiol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(4-Methoxyphenyl)pyrimidine-2-thiol. Adherence to these protocols is essential for ensuring personal safety and proper management of this chemical in a laboratory setting.
Chemical Identifier:
-
CAS Number: 175202-77-4
-
Molecular Formula: C₁₁H₁₀N₂OS
Hazard Identification and Personal Protective Equipment (PPE)
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
Given these hazards, the use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solids | Tightly fitting safety goggles or a face shield over safety glasses. | Chemical-resistant gloves (e.g., nitrile rubber). Double-gloving is recommended. | Fully buttoned laboratory coat. | Work in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator for particulates is necessary. |
| Handling Solutions | Tightly fitting safety goggles or a face shield over safety glasses. | Chemical-resistant gloves (e.g., nitrile rubber). | Fully buttoned laboratory coat. | Work in a well-ventilated area, preferably a chemical fume hood. |
| Cleaning Spills | Tightly fitting safety goggles and a face shield. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant apron or coveralls over a laboratory coat. | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. |
Experimental Protocols: Safe Handling and Disposal
Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
For procedures that may generate dust or aerosols, such as weighing or preparing solutions, use a certified chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the chemical, ensure your designated workspace is clean and uncluttered. Assemble all necessary equipment and materials.
-
Donning PPE:
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Wear tightly fitting safety goggles. If there is a splash hazard, use a face shield in addition to goggles.
-
Wash and dry hands thoroughly before putting on chemical-resistant gloves. For handling this compound, double-gloving is a recommended practice. The outer glove should extend over the cuff of the lab coat.
-
-
Compound Handling:
-
When weighing the solid, perform the task within a chemical fume hood to prevent the inhalation of fine particles.
-
Use a spatula or other appropriate tool to handle the solid, avoiding direct contact.
-
When preparing solutions, slowly add the solid to the solvent to minimize splashing.
-
Keep all containers with the chemical tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate the work area with an appropriate solvent.
-
Follow the PPE doffing procedure outlined below.
-
Wash hands thoroughly with soap and water after all work is complete.
-
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all contaminated materials, including gloves, weigh paper, and pipette tips, in a dedicated and clearly labeled hazardous waste container.
-
Containerization: Use a sealed, leak-proof container for all waste. The label should clearly state "Hazardous Waste" and include the chemical name.
-
Storage: Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Personal Protective Equipment (PPE) Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
